9H-carbazole-1-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-8-9-4-3-6-11-10-5-1-2-7-12(10)14-13(9)11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHCBSGWJYTOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471691 | |
| Record name | 9H-Carbazole-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1903-94-2 | |
| Record name | 9H-Carbazole-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9H-Carbazole-1-Carbaldehyde: Structure, Synthesis, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9H-carbazole-1-carbaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis methodologies, and explores its potential biological activities, drawing parallels with closely related carbazole (B46965) derivatives.
Chemical Structure and IUPAC Name
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle containing a pyrrole (B145914) ring fused to two benzene (B151609) rings. The aldehyde functional group is substituted at the first position of the carbazole ring system.
Chemical Structure:
IUPAC Name: this compound[1]
Physicochemical Properties
Quantitative data for this compound is not extensively documented in publicly available literature. However, the physicochemical properties of the parent compound, 9H-carbazole, and its other derivatives provide a valuable reference point for predicting its characteristics.
| Property | Value (for 9H-carbazole) | Reference |
| Molecular Formula | C₁₂H₉N | Cheméo |
| Molecular Weight | 167.21 g/mol | Cheméo |
| Melting Point | 246 °C | Cheméo |
| Boiling Point | 355 °C | Cheméo |
| Water Solubility | 1.18 mg/L at 25 °C | Cheméo |
| logP (Octanol-Water Partition Coefficient) | 3.3 | Cheméo |
Note: The properties of this compound will be influenced by the presence of the aldehyde group, likely increasing its polarity and altering its solubility and melting/boiling points compared to the parent carbazole.
Experimental Protocols
The synthesis of carbazole aldehydes is often achieved through formylation of the carbazole core. The Vilsmeier-Haack reaction is a common and effective method for this transformation. A general protocol, adaptable for the synthesis of this compound, is detailed below.
Synthesis of Carbazole Aldehydes via Microwave-Assisted Vilsmeier-Haack Reaction
This protocol is adapted from a procedure for the synthesis of carbazole monoaldehydes and offers a high-yield, efficient method.[2]
Materials:
-
9H-Carbazole
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Argon gas
-
Ice
-
Microwave reactor
Procedure:
-
Under an argon atmosphere, cool N,N-dimethylformamide (3 equivalents) to 0 °C.
-
Add phosphoryl chloride (3 equivalents) dropwise to the cooled DMF.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the Vilsmeier reagent.
-
Add a solution of 9H-carbazole (1 equivalent) in DMF dropwise to the Vilsmeier reagent.
-
Transfer the reaction mixture to a microwave reactor and irradiate at 150 W and 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically around 100 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into ice to quench the reaction and precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The crude product can be further purified by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, extensive research on its isomers, particularly 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), provides significant insights into the potential mechanisms of action for this class of compounds. ECCA has been shown to exhibit potent anti-tumor activity in human melanoma cells through the reactivation of the p53 tumor suppressor pathway.[3][4]
Reactivation of the p53 Signaling Pathway by a Carbazole Aldehyde Derivative
The following diagram illustrates the proposed signaling pathway for the anti-tumor effects of ECCA, which serves as a model for understanding the potential biological impact of this compound.
Caption: Proposed signaling pathway of ECCA-induced apoptosis.
Experimental Protocols for Assessing Anti-Tumor Activity
The following are key experimental methodologies that can be employed to investigate the biological activity of this compound, based on the studies of related compounds.[5]
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on cancer cell lines.
-
Method:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
-
2. Western Blot Analysis
-
Objective: To detect the expression levels of specific proteins involved in a signaling pathway (e.g., p53, p21, PUMA).
-
Method:
-
Treat cells with the test compound.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence detection system.
-
3. Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Method:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents and functional materials. While further research is needed to fully elucidate its specific properties and biological activities, the established methodologies for the synthesis and evaluation of related carbazole derivatives provide a solid framework for future investigations. The potential for this compound to modulate critical cellular pathways, such as the p53 signaling cascade, warrants its continued exploration in the fields of drug discovery and chemical biology.
References
- 1. This compound | C13H9NO | CID 11745551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands | MDPI [mdpi.com]
- 3. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 9H-Carbazole-1-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazole-1-carbaldehyde, a derivative of the heterocyclic compound carbazole (B46965), is a molecule of significant interest in the fields of medicinal chemistry and materials science. The carbazole nucleus is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a carbaldehyde group at the 1-position of the carbazole ring provides a versatile synthetic handle for the further elaboration of the molecule, enabling the creation of diverse chemical libraries for drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and an exploration of its potential biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the available quantitative data for this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉NO | - |
| Molecular Weight | 195.22 g/mol | - |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 143 °C | [1] |
| Boiling Point (Predicted) | 428.4 ± 18.0 °C | [1] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 15.77 ± 0.30 | [1] |
Table 2: Solubility Profile (Qualitative)
| Solvent | Solubility | Notes |
| Water | Insoluble | Based on the non-polar aromatic structure of the parent carbazole. |
| Acetone | Soluble | The parent carbazole is soluble in acetone. |
| Benzene | Slightly Soluble | The parent carbazole is slightly soluble in benzene. |
| Ether | Slightly Soluble | The parent carbazole is slightly soluble in ether. |
| Ethanol | Soluble | Recrystallization is possible from ethanol, suggesting good solubility at elevated temperatures. |
| Chloroform | Insoluble | The parent carbazole is insoluble in chloroform. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Polar aprotic solvents are generally good solvents for carbazole derivatives. |
| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvents are generally good solvents for carbazole derivatives. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: PubChem provides a reference to the ¹³C NMR spectrum of this compound. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region of the spectrum (around 190-200 ppm). The aromatic carbons of the carbazole moiety would appear in the range of 110-145 ppm.
2. Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound was not found, the spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the N-H group of the carbazole ring.
-
C-H Stretch (Aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the range of 1680-1715 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of carbazole-based compounds typically shows multiple absorption bands in the range of 240-400 nm, which are attributed to π-π* and n-π* electronic transitions within the conjugated aromatic system. The presence of the carbaldehyde group, an auxochrome, is expected to influence the absorption maxima and molar absorptivity.
4. Mass Spectrometry (MS)
PubChem provides a reference to the GC-MS data for this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the carbazole ring system.
Experimental Protocols
1. Synthesis of this compound
A common method for the formylation of electron-rich aromatic compounds like carbazole is the Vilsmeier-Haack reaction. While a specific protocol for the 1-carbaldehyde isomer was not found, a general procedure for a related isomer, 9-ethyl-9H-carbazole-2-carbaldehyde, can be adapted.[2] The regioselectivity of the formylation on the carbazole ring is influenced by the reaction conditions and the directing effects of existing substituents.
General Vilsmeier-Haack Reaction Protocol:
-
Reagents: 9H-Carbazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Cool a solution of DMF in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add POCl₃ to the cooled DMF solution to form the Vilsmeier reagent.
-
Add a solution of 9H-carbazole in the same solvent to the Vilsmeier reagent.
-
Stir the reaction mixture at a controlled temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Neutralize the solution and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.
-
2. Melting Point Determination
-
Apparatus: Melting point apparatus, capillary tubes.
-
Procedure:
-
Place a small amount of the finely powdered this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (143 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range represents the melting point of the compound.
-
3. Solubility Determination (Qualitative)
-
Materials: Test tubes, this compound, various solvents.
-
Procedure:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex or shake the test tube vigorously for 1-2 minutes.
-
Visually observe if the solid has dissolved completely.
-
If the solid has not dissolved, gently heat the test tube and observe any changes in solubility.
-
Record the solubility as soluble, partially soluble, or insoluble at both room temperature and upon heating.
-
Potential Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited in the searched literature, the carbazole scaffold is a well-established pharmacophore with diverse biological activities.[3] A study on a closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), provides significant insight into the potential mechanism of action for carbazole aldehydes.
Anticancer Activity and the p53 Signaling Pathway
Research has shown that ECCA exhibits potent antitumor activity against human melanoma cells by reactivating the p53 signaling pathway.[4][5][6] The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells. ECCA was found to induce apoptosis (programmed cell death) and cellular senescence in melanoma cells.
The proposed mechanism involves the following key steps:
-
Activation of MAPK Pathway: ECCA enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK).[4]
-
Phosphorylation of p53: The activated MAPK pathway leads to the phosphorylation of p53 at the Ser15 residue.[4]
-
Activation of p53 Downstream Targets: Phosphorylated p53 acts as a transcription factor, upregulating the expression of its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[7]
-
Induction of Apoptosis and Senescence: The activation of these downstream targets ultimately leads to cell cycle arrest, apoptosis, and senescence in cancer cells.
Given the structural similarity, it is plausible that this compound could exhibit similar anticancer properties by modulating the p53 signaling pathway. Further research is warranted to investigate this hypothesis.
Conclusion
This compound is a promising molecule with potential applications in drug discovery and materials science. This technical guide has summarized its key physicochemical properties, provided general experimental protocols for its synthesis and characterization, and explored its potential biological activity based on the known mechanisms of a closely related analog. The reactivation of the p53 signaling pathway by carbazole aldehydes highlights a potential avenue for the development of novel anticancer therapeutics. Further research is necessary to fully elucidate the specific properties and biological functions of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
9H-carbazole-1-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9H-carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic data, and explores its potential biological activities, offering valuable insights for researchers and developers in the field.
Core Compound Data
This compound is a derivative of carbazole (B46965), a tricyclic aromatic heterocycle. The presence of the aldehyde group at the 1-position provides a reactive site for further chemical modifications, making it a valuable building block in organic synthesis.
| Parameter | Value | Reference |
| CAS Number | 1903-94-2 | [1][2] |
| Molecular Formula | C₁₃H₉NO | [3] |
| Molecular Weight | 195.22 g/mol | [3][4] |
Spectroscopic and Physicochemical Properties
The structural elucidation and characterization of this compound are crucial for its application. Below is a summary of its key spectroscopic and physicochemical properties.
| Property | Data | Reference |
| Appearance | Solid | [4] |
| Melting Point | 158 - 159 °C | [4] |
| ¹H NMR | Spectral data available | [5] |
| ¹³C NMR | Spectral data available | [3][4] |
| Mass Spectrometry (GC-MS) | Spectral data available | [3] |
| Infrared (IR) Spectroscopy | Spectral data available | [6][7][8] |
Synthesis of this compound
The introduction of a formyl group onto the carbazole ring can be effectively achieved through electrophilic aromatic substitution reactions. The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds like carbazole.[9][10][11][12] While the 3- and 6-positions are generally more reactive, careful control of reaction conditions can lead to substitution at the 1-position.
Experimental Protocol: Vilsmeier-Haack Formylation of 9H-Carbazole (General Procedure)
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of carbazole derivatives and may require optimization for the specific synthesis of this compound.
Materials:
-
9H-Carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene (or other suitable anhydrous solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether/ethyl acetate (B1210297) mixture (as eluent)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in the chosen anhydrous solvent to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. This in situ reaction forms the Vilsmeier reagent.[9][10]
-
Prepare a solution of 9H-carbazole in the anhydrous solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature and for a duration that will require optimization (e.g., reflux for several hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield this compound.[5]
Biological Activity and Potential Applications
Carbazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[13][14][15] The functionalization of the carbazole nucleus often leads to enhanced or novel therapeutic activities.
While specific studies on the biological activity of this compound are limited, research on its isomers and other derivatives provides valuable insights into its potential. For instance, a study on 9-ethyl-9H-carbazole-3-carbaldehyde demonstrated its antitumor function in human melanoma cells through the reactivation of the p53 signaling pathway. This suggests that carbazole aldehydes, in general, may possess anticancer properties.
The aldehyde group at the 1-position of this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. These derivatives can be screened for various biological activities, opening avenues for the discovery of new therapeutic agents.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of drug discovery and materials science. Its well-defined chemical properties and the reactivity of its aldehyde group make it an ideal scaffold for the development of novel molecules with diverse applications. The synthetic routes, although requiring optimization, are accessible through established chemical transformations. Further investigation into the biological activities of this compound and its derivatives is warranted and holds the promise of uncovering new therapeutic leads. This guide serves as a foundational resource for researchers embarking on the study and application of this versatile carbazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. This compound | C13H9NO | CID 11745551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbazole-3-carboxaldehyde | C13H9NO | CID 504067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iucrdata.iucr.org [iucrdata.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Carbazole(86-74-8) IR Spectrum [m.chemicalbook.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. echemcom.com [echemcom.com]
- 14. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 9H-carbazole-1-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 9H-carbazole-1-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing qualitative solubility information for the parent compound, 9H-carbazole, and a detailed experimental protocol for determining the solubility of this compound.
Introduction to this compound
This compound is an organic compound belonging to the carbazole (B46965) family. Carbazoles are aromatic heterocyclic compounds with a wide range of applications in materials science, pharmaceuticals, and as chemical intermediates. The solubility of these compounds is a critical parameter for their synthesis, purification, formulation, and application. Understanding the solubility behavior of this compound in various organic solvents is essential for its effective use in research and development.
Qualitative Solubility Data of 9H-Carbazole
Table 1: Qualitative Solubility of 9H-Carbazole in Various Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility |
| Polar Aprotic | Acetone, DMSO | Soluble in acetone.[2] More soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] |
| Polar Protic | Ethanol, Methanol | Slightly soluble in ethanol.[2] More soluble in polar organic solvents such as methanol.[1] |
| Non-Polar Aromatic | Benzene, Toluene (B28343) | Slightly soluble in benzene.[2] It demonstrates higher solubility in non-polar organic solvents like toluene or benzene.[1] |
| Non-Polar Aliphatic | Hexane | Insoluble (by inference from general carbazole properties). |
| Halogenated | Chloroform | Insoluble in chloroform.[2] |
| Ethers | Diethyl Ether | Slightly soluble in ether.[2] |
| Aqueous | Water | Insoluble in water.[2] 9H-carbazole is generally sparingly soluble in water due to its non-polar aromatic structure.[1] |
Note: The solubility of 9H-carbazole, like many organic compounds, generally increases with a rise in temperature.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is adapted from standard methods for determining the solubility of organic compounds.
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or shaker
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
3.2.1. Preparation of Saturated Solution
-
Add an excess amount of this compound to a scintillation vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
3.2.2. Sample Collection and Dilution
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pipette. For accuracy, a syringe filter should be used to avoid transferring any solid particles.
-
Transfer the collected supernatant to a volumetric flask of an appropriate volume (e.g., 100 mL).
-
Dilute the sample to the mark with the same solvent used for the solubility test.
3.2.3. Quantitative Analysis
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.
3.2.4. Calculation of Solubility
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
The Botanical Treasury of Carbazoles: A Technical Guide to Their Natural Occurrence and Analysis
An in-depth exploration of the distribution, biosynthesis, and quantification of carbazole (B46965) alkaloids in the plant kingdom, tailored for researchers, scientists, and drug development professionals.
Carbazole alkaloids, a class of heterocyclic aromatic compounds, represent a significant area of natural product chemistry, lauded for their diverse and potent biological activities. These activities, ranging from anticancer and antimicrobial to neuroprotective and anti-inflammatory properties, have positioned them as promising scaffolds for drug discovery and development.[1][2][3][4] This technical guide delves into the natural occurrence of these valuable phytochemicals in plants, providing a comprehensive overview of their distribution, biosynthetic origins, and the analytical methodologies employed for their quantification.
Distribution in the Plant Kingdom
Carbazole alkaloids are not ubiquitously distributed in the plant kingdom; their presence is predominantly concentrated within specific plant families. The Rutaceae family stands out as the most prolific source, with numerous carbazole alkaloids isolated from genera such as Murraya, Clausena, and Glycosmis.[5][6] The discovery of murrayanine (B1213747) from Murraya koenigii marked a pivotal moment in the study of these compounds.[4][7] While the Rutaceae family is the primary reservoir, minor occurrences of carbazole alkaloids have also been reported in other plant families, including the Apocynaceae, Loganiaceae, and Meliaceae.[5]
The chemotaxonomic significance of carbazole alkaloids is particularly evident within the Rutaceae family, where their presence helps to delineate and classify genera within the subtribe Clauseninae.[6] The structural diversity of these alkaloids is remarkable, with over 330 derivatives identified, the majority of which are derived from a 3-methylcarbazole precursor and are collectively known as phytocarbazoles.[5]
Biosynthesis of Carbazole Alkaloids in Plants
The biosynthesis of phytocarbazoles is thought to originate from the shikimate pathway.[4] This pathway provides the necessary precursors for the formation of the characteristic tricyclic carbazole skeleton. The proposed biosynthetic pathway for many carbazole alkaloids begins with the condensation of anthranilic acid and a C5 isoprenoid unit, leading to the formation of the core carbazole structure. Subsequent modifications, such as methylation, hydroxylation, and prenylation, give rise to the vast array of carbazole alkaloid derivatives found in nature. The in-vivo oxidation of the methyl group of the 3-methylcarbazole core is a common subsequent step, yielding formyl carbazole or methyl carbazole-3-carboxylate congeners, which are frequently found in the genera Murraya, Clausena, and Glycomis.[7]
Caption: Proposed biosynthetic pathway of phytocarbazoles originating from the shikimate pathway.
Quantitative Analysis of Carbazole Alkaloids
The accurate quantification of carbazole alkaloids in plant materials is crucial for quality control, standardization of herbal products, and for facilitating their economic isolation for further research and development.[8][9] Various analytical techniques have been developed and validated for this purpose, with high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC/MS/MS) being the most prominent.[8][9][10] Quantitative nuclear magnetic resonance (qNMR) spectroscopy has also emerged as a powerful tool, offering the advantage of not requiring pure marker compounds for quantification.[11]
The following tables summarize the quantitative data for several key carbazole alkaloids found in the leaves of Murraya koenigii, a plant renowned for its rich carbazole alkaloid profile. The data is compiled from a study that analyzed 34 Indian natural populations of M. koenigii from six different climatic zones using UPLC/MS/MS.[8]
Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves [8]
| Carbazole Alkaloid | Concentration Range (mg/g dry weight) |
| Koenine-I | 0.097 - 1.222 |
| Murrayamine A | 0.092 - 5.014 |
| Koenigine | 0.034 - 0.661 |
| Koenimbidine | 0.010 - 1.673 |
| Koenimbine | 0.013 - 7.336 |
| O-methylmurrayamine A | 0.010 - 0.310 |
| Girinimbine | 0.010 - 0.114 |
| Mahanine | 0.049 - 5.288 |
| 8,8''-biskoenigine | 0.031 - 1.731 |
| Isomahanimbine | 0.491 - 3.791 |
| Mahanimbine | 0.492 - 5.399 |
Table 2: UPLC/MS/MS Method Parameters for Carbazole Alkaloid Quantification [8]
| Parameter | Specification |
| Linearity (r²) | >0.9995 |
| Limit of Detection (LOD) | 0.003 - 0.248 ng/mL |
| Limit of Quantification (LOQ) | 0.009 - 0.754 ng/mL |
| Recovery | 88.803 - 103.729 % |
Experimental Protocols
Isolation and Purification of Carbazole Alkaloids from Murraya koenigii
A general workflow for the isolation and purification of carbazole alkaloids from plant material is outlined below. This protocol is a composite representation based on common methodologies described in the literature.[12][13][14][15]
Caption: A generalized experimental workflow for the isolation and purification of carbazole alkaloids.
Detailed Methodologies:
-
Plant Material Collection and Preparation: The plant material (e.g., leaves, stems, bark) is collected and authenticated. It is then air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to prevent degradation of the phytochemicals. The dried material is ground into a fine powder to increase the surface area for efficient extraction.[16]
-
Extraction: The powdered plant material is extracted with a suitable solvent. The choice of solvent depends on the polarity of the target carbazole alkaloids. Common solvents used include methanol, ethanol, petroleum ether, and chloroform.[13][14] The extraction can be performed by maceration, Soxhlet extraction, or ultrasonication. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.[16]
-
Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, a methanolic extract can be suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[14]
-
Chromatographic Separation: The fractions obtained are then subjected to various chromatographic techniques for the isolation of individual compounds.
-
Column Chromatography: This is a widely used technique for the initial separation of compounds. The stationary phase is typically silica (B1680970) gel or Sephadex LH-20, and the mobile phase is a gradient of solvents.[14]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of the isolated compounds.[17]
-
-
Structure Elucidation: The structure of the purified carbazole alkaloids is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are crucial for determining the carbon-hydrogen framework of the molecule.[17][18]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[13]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.[13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and the chromophoric system of the molecule.[19]
-
This comprehensive guide provides a foundational understanding of the natural occurrence, biosynthesis, and analysis of carbazole alkaloids in plants. The detailed methodologies and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of these promising bioactive compounds.
References
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- 7. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukm.my [ukm.my]
- 14. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. thieme-connect.com [thieme-connect.com]
The Carbazole Heterocyclic Scaffold: A Comprehensive Technical Guide for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole (B46965) scaffold, a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring, is a cornerstone in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1872, this privileged structure is found in a variety of natural products and has been extensively utilized in the design of synthetic molecules with a wide array of biological activities and photophysical properties.[2][3] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with biological targets and a versatile building block for functional organic materials.[4][5] This in-depth technical guide provides a comprehensive overview of the carbazole core, including its synthesis, biological activities with quantitative data, and applications in materials science, supplemented with detailed experimental protocols and pathway diagrams.
Synthesis of the Carbazole Scaffold
The construction of the carbazole nucleus can be achieved through various synthetic strategies, ranging from classical methods to modern transition-metal-catalyzed reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Methodologies: A Summary
-
Borsche–Drechsel Cyclization: This classical method involves the acid-catalyzed cyclization of cyclohexanone (B45756) arylhydrazones to form tetrahydrocarbazoles, which can then be aromatized.[2]
-
Graebe–Ullmann Reaction: This involves the intramolecular cyclization of N-aryl-1,2-diaminobenzenes upon diazotization, followed by heating to extrude nitrogen gas and form the carbazole ring.
-
Bucherer Carbazole Synthesis: This method utilizes the reaction of a naphthol with an aryl hydrazine (B178648) in the presence of sodium bisulfite.
-
Palladium-Catalyzed Cyclization: Modern synthetic approaches often employ palladium-catalyzed intramolecular C-H amination or C-N cross-coupling reactions to construct the carbazole ring system with high efficiency and functional group tolerance.[6]
-
Allene-Based Synthesis: Transition metal-catalyzed cyclization reactions of indole-tethered allenes provide a direct and mild route to the carbazole skeleton.[6]
Biological Activities of Carbazole Derivatives
The carbazole scaffold is a prominent feature in numerous biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[7][8][9] The ability to functionalize the carbazole ring at various positions allows for the fine-tuning of its pharmacological properties.
Anticancer Activity
Carbazole derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[3][10][11][12][13] The mechanisms of action are diverse and include the inhibition of tubulin polymerization, topoisomerase I, and various signaling pathways.[13]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2a | CAL 27 (squamous cell carcinoma) | 0.028 | [10] |
| Compound 2b | CAL 27 (squamous cell carcinoma) | 0.45 | [10] |
| Compound 3 | Calu1 (lung carcinoma) | 0.0025 | [10] |
| Compound 12 | C6 (glioma) | 12.2 | [10] |
| Pyrano[3,2-c]carbazole 30a | MDA-MB-231 (breast cancer) | 0.43 | [10] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | A549 (lung cancer) | 13.6 | [11] |
| (3-acetyl-6-chloro-9H-carbazol-9-yl)methyl)-[1,10-biphenyl]-2-carbonitrile (30) | LLC (lung cancer) | 16.4 | [11] |
| 1,4-dimethyl-carbazole (17) | A375 (melanoma) | 80.0 | [11] |
| Compound 19 | A375 (melanoma) | 50.0 | [11] |
| Compound 21 | A375 (melanoma) | 60.0 | [11] |
| N-amide pyrazoline 4a | HeLa (cervical cancer) | 12.59 | [12] |
| N-amide pyrazoline 4a | NCI-H520 (lung cancer) | 11.26 | [12] |
| m-chloro substituted N-phenyl pyrazoline 7b | HeLa (cervical cancer) | 11.36 | [12] |
| m-chloro substituted N-phenyl pyrazoline 7b | NCI-H520 (lung cancer) | 9.13 | [12] |
| Carbazole Sulfonamide 7 | MCF7/ADR (multidrug-resistant breast cancer) | 0.00081 | [13] |
| Carbazole Sulfonamide 15 | MCF7/ADR (multidrug-resistant breast cancer) | 0.0031 | [13] |
Antimicrobial Activity
The carbazole nucleus is also a key component of many potent antimicrobial agents.[7][8][14][15][16] These compounds exhibit activity against a variety of bacterial and fungal pathogens, including multidrug-resistant strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 8f | Staphylococcus aureus RN4220 | 0.5 | [7][8] |
| Compound 8f | Streptococcus mutans 3289 | 1 | [7][8] |
| Compound 9d | Staphylococcus aureus RN4220 | 1 | [7][8] |
| Compound 9d | Escherichia coli 1924 | 2 | [7][8] |
| Compound 19j | Candida albicans | 0.9 | [14] |
| Compound 19r | Candida albicans | 0.9 | [14] |
| Compound 30f | MRSA (N315) | 4 | [14] |
| Compound 32b | Pseudomonas aeruginosa | 9.37 | [14] |
| Compound 7 | Staphylococcus aureus | 2.8 | [15] |
| Compound 8 | Staphylococcus aureus | 1.1 | [15] |
Neuroprotective Activity
Recent studies have highlighted the potential of carbazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[17][18][19][20][21] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.
| Compound ID | Assay/Target | Result | Reference |
| Murrayanol | Acetylcholinesterase (AChE) Inhibition | IC50 ~0.2 µg/mL | [17][20] |
| Mahanimbine | Acetylcholinesterase (AChE) Inhibition | IC50 ~0.2 µg/mL | [17][20] |
| Murrayanol | Aβ Fibrillization Inhibition | 40.83 ± 0.30% | [17][20] |
| Murrayafoline A | Aβ Fibrillization Inhibition | 33.60 ± 0.55% | [17][20] |
| Mahanimbine | Aβ Fibrillization Inhibition | 27.68 ± 2.71% | [17][20] |
Antimalarial Activity
Carbazole alkaloids and their synthetic derivatives have demonstrated promising activity against Plasmodium falciparum, the parasite responsible for malaria.[5][22][23][24][25]
| Compound ID | Strain | IC50 (µM) | Reference |
| Compound 3b | P. falciparum | - | [23] |
| Compound 4c | P. falciparum | - | [23] |
| Compound 4d | P. falciparum | - | [23] |
Note: Specific IC50 values for antimalarial activity were not provided in the reference, but the compounds were reported to have good potency.
Applications in Materials Science
The unique electronic and photophysical properties of the carbazole scaffold have led to its widespread use in the development of advanced organic materials.[4][26][27][28]
Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are extensively used in OLEDs as host materials, charge transport layers, and emitters.[4][26][27][28] Their high triplet energy, good thermal stability, and excellent charge-transporting capabilities contribute to the efficiency and longevity of OLED devices.
| Compound ID | Role | Emission Color | Key Property | Reference |
| ICzPyr | Host | Green | High Triplet Energy | [27] |
| Indolo[2,3-c]carbazoles 1-3 | Emitter | Blue | Narrow Emission | [27] |
| CZ-1 | Emitter | Greenish-Blue | Electroluminescence at 492 nm | [4] |
| CZ-2 | Emitter | Greenish-Blue | Electroluminescence at 488 nm | [4] |
Signaling Pathway and Workflow Diagrams
To visualize the complex biological processes and experimental workflows associated with carbazole derivatives, the following diagrams are provided in the DOT language for use with Graphviz.
Carvedilol Signaling Pathway
Carvedilol, a well-known drug containing a carbazole moiety, exhibits a unique mechanism of action involving biased agonism at β-adrenergic receptors, preferentially activating the β-arrestin pathway.[2][29][30][31][32]
Pemetrexed (B1662193) Mechanism of Action
While not a carbazole itself, Pemetrexed is a multi-targeted antifolate drug whose mechanism provides a good example of a complex signaling pathway relevant to drug development. It inhibits multiple enzymes in the folate pathway, disrupting DNA synthesis.[1][33][34][35][36]
General Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel carbazole derivatives.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis of a carbazole derivative and the evaluation of its biological and photophysical properties.
Synthesis of N-Aryl Carbazole Derivatives
This protocol is a generalized procedure based on common synthetic methods.[7][8]
-
N-Arylation:
-
To a solution of carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired aryl halide (e.g., benzyl (B1604629) bromide, 1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Formylation (Vilsmeier-Haack Reaction):
-
To a solution of the N-aryl carbazole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford the formylated carbazole derivative.
-
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match the 0.5 McFarland standard.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile Mueller-Hinton broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the stock solution of the carbazole compound (dissolved in a suitable solvent like DMSO) to the first well and perform serial two-fold dilutions across the plate.
-
Add 50 µL of the prepared inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Measurement of Photophysical Properties
This section outlines the general procedures for characterizing the photophysical properties of carbazole derivatives.[3][37][38][39][40]
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the carbazole derivative (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent.
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.
-
The wavelength of maximum absorption (λabs) is determined from the spectrum.
-
-
Photoluminescence Spectroscopy:
-
Using the same solution, excite the sample at its λabs using a spectrofluorometer.
-
Record the emission spectrum. The wavelength of maximum emission (λem) is determined from the spectrum.
-
-
Photoluminescence Quantum Yield (PLQY):
-
The relative method is commonly used, employing a standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of both the sample and the standard at the same excitation wavelength.
-
The PLQY is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime:
-
Time-resolved fluorescence measurements are performed using time-correlated single-photon counting (TCSPC).
-
The sample is excited with a pulsed light source (e.g., a laser diode), and the decay of the fluorescence intensity over time is recorded.
-
The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function.
-
Conclusion
The carbazole heterocyclic scaffold continues to be a highly valuable and versatile platform in both medicinal chemistry and materials science. Its unique structural and electronic properties have enabled the development of a wide range of compounds with significant therapeutic potential and practical applications in organic electronics. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships will undoubtedly lead to the discovery of new and improved carbazole-based molecules for a variety of scientific and technological advancements. This guide serves as a foundational resource for researchers and professionals seeking to harness the full potential of this remarkable heterocyclic core.
References
- 1. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 6. soc.chim.it [soc.chim.it]
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- 8. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
- 12. Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03970A [pubs.rsc.org]
- 13. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
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- 20. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
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- 30. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
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Spectroscopic Profile of 9H-Carbazole-1-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9H-carbazole-1-carbaldehyde, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols to aid in the replication and further investigation of this molecule.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) Range |
| H-C=O | 9.8 - 10.5 | s | - |
| H-2 | 7.8 - 8.2 | d | 7.5 - 8.5 |
| H-3 | 7.2 - 7.6 | t | 7.0 - 8.0 |
| H-4 | 8.0 - 8.4 | d | 7.5 - 8.5 |
| H-5 | 7.4 - 7.8 | d | 7.5 - 8.5 |
| H-6 | 7.1 - 7.5 | t | 7.0 - 8.0 |
| H-7 | 7.3 - 7.7 | t | 7.0 - 8.0 |
| H-8 | 8.1 - 8.5 | d | 7.5 - 8.5 |
| N-H | 8.0 - 11.5 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) Range |
| C=O | 190 - 195 |
| C-1 | 130 - 135 |
| C-2 | 120 - 125 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-4a | 138 - 142 |
| C-4b | 122 - 126 |
| C-5 | 110 - 115 |
| C-6 | 120 - 125 |
| C-7 | 120 - 125 |
| C-8 | 125 - 130 |
| C-8a | 140 - 144 |
| C-9a | 123 - 127 |
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 - 2900 | Weak-Medium (often two bands) |
| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-H Bend (Aromatic) | 700 - 900 | Strong |
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | λmax (nm) Range | Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |
| Ethanol/Methanol | 230-240, 250-260, 290-300, 330-350 | 10,000-50,000 |
| Dichloromethane | 235-245, 255-265, 295-305, 335-355 | 10,000-50,000 |
Experimental Protocols
The following are generalized experimental protocols for obtaining high-quality spectroscopic data for carbazole (B46965) derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated solution (20-50 mg) may be necessary. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can range from 8 to 64, depending on the sample concentration. A relaxation delay of 1-5 seconds is typically employed.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are generally required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal. For ¹H NMR, integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix 1-2 mg of the compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Identify and label the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane, or acetonitrile). The concentration should be in the micromolar range (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (typically below 1.5).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm. Use a matched cuvette containing the pure solvent as a reference.
-
Data Processing: The instrument software will generate a plot of absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Visualizing the Spectroscopic Analysis Workflow
To provide a clear understanding of the logical flow of spectroscopic analysis, the following diagram illustrates a typical workflow.
Caption: Workflow for Spectroscopic Analysis of this compound.
An In-depth Technical Guide to the Discovery and Historical Background of Carbazole Aldehydes
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, historical evolution of synthetic methodologies, and biological significance of carbazole (B46965) aldehydes. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug development.
Discovery and Historical Context
The journey of carbazole aldehydes begins with the discovery of their parent scaffold, carbazole.
-
1872: The aromatic heterocyclic compound carbazole was first isolated from coal tar by German chemists Carl Graebe and Carl Glaser.[1][2][3]
-
1962: The first naturally occurring carbazole alkaloid, murrayanine , which possesses a formyl group (an aldehyde), was isolated from the plant Murraya koenigii.[1][4][5] This discovery was a pivotal moment, sparking significant interest in the biological activities of carbazole derivatives and driving research into their synthesis.[1][4]
The carbazole nucleus is now recognized as a "privileged scaffold" in medicinal chemistry, as it serves as a ligand for numerous receptors and is a core component of many biologically active compounds.[1][6]
Evolution of Synthetic Methodologies for Formylation
The introduction of an aldehyde group onto the carbazole ring, a process known as formylation, has been achieved through several classical and modern synthetic reactions.
Classical Formylation Reactions
The foundational methods for synthesizing carbazole aldehydes are classic electrophilic aromatic substitution reactions.
-
Vilsmeier-Haack Reaction: Developed in 1927, this is one of the most powerful and widely utilized methods for the formylation of electron-rich aromatic compounds like carbazole.[7][8][9] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium ion, which is typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[7][8] The formylation predominantly occurs at the C-3 and C-6 positions of the carbazole ring.[7]
-
Gattermann Reaction: Named after the German chemist Ludwig Gattermann, this reaction formylates aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[10][11][12] It shares similarities with the Friedel-Crafts reaction.[11][13] To enhance safety, a modified version of the reaction uses solid zinc cyanide (Zn(CN)₂), which reacts with HCl to generate the necessary HCN in situ.[10][12]
-
Duff Reaction: This method achieves the formylation of highly activated aromatic rings, such as phenols, using hexamine (hexamethylenetetramine) as the source of the formyl carbon.[14][15] While applicable, the Duff reaction is generally inefficient for carbazoles and often results in low yields.[14][15] Formylation typically occurs at the position ortho to the activating group.[15]
Modern Synthetic Approaches
Contemporary research focuses on improving the efficiency, yield, and regioselectivity of carbazole aldehyde synthesis.
-
Microwave-Assisted Synthesis: The application of microwave irradiation to the Vilsmeier-Haack reaction has been shown to significantly shorten reaction times and improve the yields of carbazole monoaldehydes.[16]
-
Transition Metal Catalysis: Advanced synthetic routes leverage transition metal catalysts. For instance, Sonogashira coupling and Knoevenagel reactions have been employed to create complex carbazole-based dyes that incorporate an aldehyde functionality.[17][18] Other modern methods for synthesizing the carbazole core, which can subsequently be formylated, include rhodium-catalyzed C-H aminations and visible light-induced reactions using sulfilimines as a safe nitrene source.[19][20]
Quantitative Data Presentation
The following tables summarize key quantitative data for the classical formylation reactions applied to carbazole and its derivatives.
Table 1: Comparison of Classical Formylation Reactions for Carbazole Synthesis
| Reaction | Key Reagents | Typical Regioselectivity | General Yields | Key Advantages | Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | C-3, C-6[7] | Moderate to High (40-79% for mono-aldehydes)[16] | Powerful, widely applicable, good yields[7][8] | Requires stoichiometric reagents, can be harsh |
| Gattermann | HCN, HCl, AlCl₃ (or Zn(CN)₂)[10] | C-3 | Moderate | Avoids harsh Vilsmeier reagents | Use of highly toxic HCN[10] |
| Duff | Hexamethylenetetramine (HMTA), Acid[14][15] | Ortho to activating group[15] | Low[14][15] | Milder conditions | Inefficient, generally low yields |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific substrates.
Protocol: Vilsmeier-Haack Formylation of N-Boc-Carbazole
This protocol outlines the synthesis of tert-butyl 3-formyl-9H-carbazole-9-carboxylate, using a Boc-protected carbazole to enhance solubility and control functionalization.[7]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-carbazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.[7]
-
Reagent Addition: Slowly add phosphoryl chloride (POCl₃) (1.5 to 3.0 equivalents) dropwise to the cooled solution, ensuring the temperature is maintained at 0 °C.[7]
-
Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature. Stir for a period of 2 to 24 hours.[7]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).[7]
-
Work-up and Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker of crushed ice and water. This hydrolysis step is exothermic and should be performed with caution.[7]
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or another suitable base until the pH is neutral.
-
Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol: Duff Formylation of N-Butyl-Carbazole
This protocol describes the formylation of an N-alkylated carbazole using the Duff reaction.
-
Reaction Setup: In a round-bottom flask, prepare a solution of 9-butyl-9H-carbazole (1 equivalent) and hexamethylenetetramine (HMTA) (approx. 4 equivalents) in a suitable solvent mixture such as tetrahydrofuran (B95107) (THF) and trifluoroacetic acid (TFA).[14]
-
Heating: Heat the reaction mixture to reflux (approximately 90 °C) for several hours (e.g., 9 hours).[14]
-
Monitoring and Completion: Monitor the reaction by TLC. If residual starting material is observed, additional HMTA and TFA can be added, and heating can be continued for a few more hours to drive the reaction to completion.[14]
-
Work-up and Purification: After cooling, the reaction mixture is worked up using standard aqueous and extraction procedures. The final product is typically purified using column chromatography to separate the desired mono- and di-formylated products from unreacted starting material and byproducts.[14]
Mandatory Visualizations
The following diagrams illustrate key historical, experimental, and biological concepts related to carbazole aldehydes.
Caption: A timeline of key discoveries in carbazole aldehyde chemistry.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Simplified pathway of ECCA-induced p53 reactivation.
Biological Activity and Applications
Carbazole aldehydes and their derivatives are of immense interest due to their diverse biological activities.[6]
-
Anticancer Activity: Numerous carbazole derivatives exhibit potent anticancer properties.[1][4] For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has demonstrated selective inhibitory activity against melanoma cells by reactivating the p53 tumor suppressor pathway, leading to apoptosis.[4]
-
Neuroprotection: Certain N-substituted carbazoles have shown neuroprotective effects against oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.[21][22][23]
-
Antimicrobial Properties: The carbazole scaffold is a key feature in compounds with antibacterial and antifungal activities.[6][24]
-
Synthetic Intermediates: Carbazole aldehydes are crucial intermediates for building more complex molecules.[25] They are used to synthesize ligands designed to bind to and stabilize G-quadruplex DNA structures, which are found in human telomeres and the promoter regions of oncogenes, making them a key target in anticancer drug development.[16]
Conclusion
From its initial discovery in coal tar to its current status as a privileged scaffold in medicinal chemistry, the carbazole nucleus has had a rich history. The development of formylation reactions, from classical methods like the Vilsmeier-Haack reaction to modern microwave-assisted and catalytic approaches, has enabled the synthesis of a vast library of carbazole aldehydes. These compounds have proven to be not only valuable synthetic intermediates but also potent bioactive agents with significant potential in oncology, neuropharmacology, and anti-infective research. The continued exploration of this chemical class promises to yield new therapeutic agents and advanced materials.
References
- 1. The carbazole drug_Chemicalbook [chemicalbook.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. Carbazole - Wikipedia [en.wikipedia.org]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. echemcom.com [echemcom.com]
- 7. benchchem.com [benchchem.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 11. Gattermann Reaction [unacademy.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. byjus.com [byjus.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Carbazole synthesis [organic-chemistry.org]
- 20. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands [mdpi.com]
Methodological & Application
Application Note and Protocol: A Multi-Step Synthesis of 9H-Carbazole-1-carbaldehyde from 9H-Carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 9H-carbazole-1-carbaldehyde from 9H-carbazole. Direct formylation of the carbazole (B46965) nucleus is known to predominantly yield substitution at the C3 and C6 positions. Therefore, to achieve the desired C1 substitution, a regioselective approach utilizing a directed ortho-metalation (DoM) strategy is employed. This method involves the protection of the carbazole nitrogen with a tert-butoxycarbonyl (Boc) group, which then directs lithiation to the C1 position. Subsequent formylation and deprotection afford the target compound.
Overview of the Synthetic Strategy
The synthesis is performed in three main stages:
-
N-Protection: The nitrogen of 9H-carbazole is protected with a tert-butoxycarbonyl (Boc) group to facilitate directed metalation and enhance solubility.
-
Directed ortho-Metalation and Formylation: The N-Boc-carbazole is treated with an organolithium base to selectively deprotonate the C1 position, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group.
-
N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Data Presentation
The following table summarizes the key parameters for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | N-Protection | 9H-Carbazole, (Boc)₂O, DMAP | THF | Room Temp. | 12-24 | >95 |
| 2 | DoM & Formylation | N-Boc-Carbazole, t-BuLi, DMF | THF | -78 to Room Temp. | 3-4 | 60-70 |
| 3 | N-Deprotection | N-Boc-9H-carbazole-1-carbaldehyde, TFA | DCM | Room Temp. | 1-2 | >90 |
Experimental Protocols
Materials and Equipment:
-
9H-Carbazole
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
tert-Butyllithium (B1211817) (t-BuLi) in pentane (B18724) (1.7 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Standard glassware for organic synthesis (flame-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Apparatus for column chromatography (silica gel)
-
Rotary evaporator
Step 1: Synthesis of 9-(tert-butoxycarbonyl)-9H-carbazole (N-Boc-carbazole)
This procedure outlines the protection of the carbazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Procedure:
-
To a solution of 9H-carbazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-dimethylaminopyridine (DMAP) (0.1 eq) and di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-carbazole as a white solid.
Step 2: Synthesis of 9-(tert-butoxycarbonyl)-9H-carbazole-1-carbaldehyde
This protocol details the directed ortho-metalation of N-Boc-carbazole and subsequent formylation.
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve N-Boc-carbazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi) (1.1 eq) dropwise to the cooled solution. A color change to deep red or brown is typically observed, indicating lithiation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-9H-carbazole-1-carbaldehyde.
Step 3: Synthesis of this compound
This final step involves the deprotection of the N-Boc group to yield the target compound.
Procedure:
-
Dissolve N-Boc-9H-carbazole-1-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or by column chromatography on silica gel if necessary to afford this compound.
Visualizations
Caption: Multi-step synthetic workflow for this compound.
Caption: Mechanism of directed ortho-metalation and formylation.
experimental protocol for Vilsmeier-Haack formylation of carbazole
An experimental protocol for the Vilsmeier-Haack formylation of carbazole (B46965) is a valuable procedure for researchers and scientists in drug development and materials science. This reaction introduces a formyl (-CHO) group onto the carbazole ring, typically at the electron-rich C-3 position, providing a versatile synthetic handle for further molecular elaboration.[1] The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[2][3][4]
The carbazole nucleus, being an electron-rich aromatic system, readily undergoes electrophilic substitution.[1] The Vilsmeier reagent is a relatively weak electrophile, making the reaction suitable for activated aromatic compounds such as carbazoles, phenols, and anilines.[3][4][5] The process involves the formation of the Vilsmeier reagent, subsequent electrophilic attack by the carbazole to form an iminium salt intermediate, and finally, hydrolysis during the work-up to yield the desired aryl aldehyde.[1][3][4]
Experimental Protocols
The following section details a generalized protocol and a specific, successfully reported procedure for the Vilsmeier-Haack formylation of a carbazole derivative.
General Laboratory Protocol
This protocol is a general guideline and can be adapted based on the specific carbazole substrate and laboratory conditions. Optimization of reagent stoichiometry, temperature, and reaction time may be necessary to achieve optimal yields.[1]
1. Reagents and Materials:
-
Carbazole substrate (e.g., Carbazole, N-alkyl-carbazole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (B109758) (DCM) or Chloroform (B151607) for extraction[1][6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[1][6]
-
Crushed ice and water
-
Ethanol (B145695) (for recrystallization)
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
3. Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask under an inert atmosphere, cool anhydrous DMF using an ice bath (0 °C). Add POCl₃ dropwise to the cooled DMF with constant stirring, ensuring the temperature remains at 0 °C.[1][7] Allow the mixture to stir for a designated period (e.g., 1 hour at room temperature) to ensure the complete formation of the Vilsmeier reagent.[7]
-
Reaction Mixture: Dissolve the carbazole substrate in a minimal amount of anhydrous DMF.[7]
-
Formylation Reaction: Slowly add the solution of the carbazole substrate to the pre-formed Vilsmeier reagent at 0 °C.[1][7] After the addition is complete, the reaction mixture may be stirred at room temperature or heated (e.g., 80-100 °C) depending on the reactivity of the substrate.[2][5][7] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up and Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.[1][6] This step hydrolyzes the intermediate iminium salt.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ to the mixture with stirring until the pH becomes neutral or slightly basic. Perform this step with caution as it is exothermic and may release gas.[1]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or chloroform (3x).[1][6]
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1][6]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.[6]
Specific Protocol: Synthesis of 9-Ethyl-3-formyl-9H-carbazole[6]
A reported synthesis of 9-ethyl-3-formyl-9H-carbazole provides a concrete example of the reaction conditions and yield.
-
Reaction Setup: A solution of 9-Ethyl-9H-carbazole (0.30 g, 1.54 mmol) in N,N-dimethylformamide (10 ml) was prepared.
-
Reagent Addition: The mixture was cooled to 273 K (0 °C), and a DMF solution of POCl₃ (0.24 g, 1.60 mmol) was added slowly.
-
Reaction Progression: The mixture was stirred for 10 hours at this temperature.
-
Work-up: The reaction mixture was then poured into ice water and stirred for an additional 30 minutes.
-
Extraction and Purification: The solution was extracted with chloroform and the organic layer was dried over Na₂SO₄. After solvent removal, the crude product was purified by recrystallization from ethanol to yield the final product.
Data Presentation
The following table summarizes quantitative data from various reported Vilsmeier-Haack formylations of carbazole derivatives.
| Substrate | Molar Ratio (Substrate:POCl₃) | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 9-Ethyl-9H-carbazole | 1 : 1.04 | DMF | 0 °C | 10 h | 9-Ethyl-3-formyl-9H-carbazole | 85% | [6][8] |
| N-Substituted Carbazole | 1 : 3 | DMF | 100 °C (Microwave) | 100 min | 3-Formylcarbazole Derivative | High | [7] |
| N-Boc-Carbazole | 1 : 1.5-3.0 | DMF | 0 °C to Room Temp. | 2-24 h | tert-butyl 3-formyl-9H-carbazole-9-carboxylate | Not specified | [1] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Anhydrous Conditions: The reaction requires anhydrous solvents, as the Vilsmeier reagent is sensitive to moisture. All glassware should be thoroughly oven-dried before use.[1]
-
Exothermic Steps: The quenching and neutralization steps are exothermic and can release gases. These should be performed slowly and with adequate cooling to maintain control.[1]
Visualized Workflow
The following diagram illustrates the general experimental workflow for the Vilsmeier-Haack formylation of carbazole.
Caption: Experimental workflow for Vilsmeier-Haack formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Microwave-Assisted Synthesis of 9H-Carbazole-1-Carbaldehyde: Application Notes and Protocols for Researchers
Introduction
9H-carbazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The introduction of a carbaldehyde group, particularly at the C-1 position, provides a versatile synthetic handle for the further elaboration of the carbazole (B46965) scaffold, enabling the development of novel therapeutic agents and functional organic materials. However, the regioselective synthesis of 9H-carbazole-1-carbaldehyde presents a significant challenge due to the preferential electrophilic substitution at the C-3 and C-6 positions. This document provides detailed application notes and a proposed two-step protocol for the synthesis of this compound, incorporating a microwave-assisted step to enhance reaction efficiency.
Challenges in Regioselective C-1 Formylation
Direct formylation of the 9H-carbazole nucleus, typically achieved through methods like the Vilsmeier-Haack reaction, predominantly yields 3-formyl and 3,6-diformylcarbazoles. Achieving substitution at the C-1 position requires a strategy to overcome the inherent electronic preferences of the carbazole ring.
Proposed Synthetic Strategy: A Two-Step Approach
To address the challenge of regioselectivity, a two-step synthetic pathway is proposed. This strategy involves an initial regioselective acylation at the C-1 position, followed by a subsequent conversion of the acyl group to a formyl group. While a direct microwave-assisted C-1 formylation is not well-documented, the second step of this proposed synthesis can be efficiently carried out using microwave irradiation, thereby reducing reaction times and improving energy efficiency.
Experimental Protocols
Step 1: Regioselective Friedel-Crafts Acylation of 9H-Carbazole
This initial step focuses on the regioselective introduction of an acetyl group at the C-1 position of the carbazole ring using a boron trichloride (B1173362) mediated Friedel-Crafts acylation. This method has been shown to effectively direct acylation to the C-1 position.
Materials:
-
9H-Carbazole
-
Acetyl chloride (CH₃COCl)
-
Boron trichloride (BCl₃) solution (1 M in a suitable solvent)
-
Anhydrous toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9H-carbazole in anhydrous toluene.
-
To this solution, add anhydrous aluminum chloride (AlCl₃) followed by the slow addition of a 1 M solution of boron trichloride (BCl₃).
-
Add acetyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with a 10% aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 2 hours to ensure complete hydrolysis.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-acetyl-9H-carbazole.
Step 2: Microwave-Assisted Oxidation to this compound
This step describes the conversion of the 1-acetyl group to the desired 1-carbaldehyde functionality using a microwave-assisted oxidation reaction.
Materials:
-
1-Acetyl-9H-carbazole (from Step 1)
-
Selenium dioxide (SeO₂)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-acetyl-9H-carbazole and selenium dioxide.
-
Add a mixture of 1,4-dioxane and water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and time (optimization may be required, see Table 1).
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove selenium metal by-product.
-
Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Data Presentation
Table 1: Reaction Parameters for Microwave-Assisted Oxidation
| Parameter | Value |
| Microwave Power | 100 - 300 W |
| Temperature | 120 - 150 °C |
| Reaction Time | 10 - 30 min |
| Solvent System | Dioxane:Water (e.g., 95:5 v/v) |
| Expected Yield | Moderate to Good |
Note: These parameters are starting points and may require optimization for specific microwave reactor systems and scales.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol |
| Appearance | Solid |
| ¹H NMR (CDCl₃, δ ppm) | ~10.2 (s, 1H, -CHO), ~8.3 (d, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.5-7.3 (m, 4H), ~NH (br s, 1H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~192 (-CHO), and aromatic carbons in the range of ~110-142 |
Note: Exact NMR shifts may vary depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar structures.
Visualizations
Caption: Proposed two-step synthesis of this compound.
Conclusion
The presented two-step protocol offers a reliable method for the synthesis of this compound, a valuable building block in drug discovery and materials science. By employing a regioselective Friedel-Crafts acylation followed by a microwave-assisted oxidation, this approach overcomes the inherent regioselectivity challenges associated with the formylation of the carbazole nucleus. The use of microwave irradiation in the second step significantly reduces reaction times and aligns with the principles of green chemistry. This application note provides researchers with a detailed and practical guide to access this important carbazole derivative. Further optimization of the microwave-assisted step may lead to even higher yields and shorter reaction times.
The Role of 9H-Carbazole-1-Carbaldehyde in the Synthesis of Advanced OLED Materials
Application Note and Protocol
Introduction
Derivatives of 9H-carbazole are a cornerstone in the development of high-performance Organic Light-Emitting Diode (OLED) materials. Their inherent properties, such as excellent hole-transporting capabilities, high thermal stability, and a wide energy gap, make them ideal candidates for various roles within an OLED device, including as host materials for phosphorescent or fluorescent emitters, and as hole-transporting layers (HTLs). The introduction of a carbaldehyde (aldehyde) functional group onto the carbazole (B46965) core, specifically at the 1-position, provides a versatile synthetic handle for the construction of more complex, conjugated molecules with tailored optoelectronic properties.
The aldehyde group serves as a reactive site for a variety of chemical transformations, most notably condensation reactions. These reactions allow for the extension of the π-conjugated system of the carbazole molecule, which is crucial for tuning the emission color, improving charge carrier injection and transport, and enhancing the overall efficiency and stability of the OLED device. This document provides detailed application notes, experimental protocols, and performance data for OLED materials synthesized from carbazole aldehyde precursors, with a focus on demonstrating the utility of 9H-carbazole-1-carbaldehyde as a key building block.
Data Presentation
The performance of OLED devices is highly dependent on the molecular structure of the materials used in the emissive and charge-transporting layers. Below is a summary of performance data for OLEDs incorporating materials derived from carbazole aldehyde precursors. While specific data for derivatives of this compound is limited in publicly available literature, the following tables provide representative performance metrics for analogous compounds, offering a benchmark for their potential efficacy.
Table 1: Performance of an OLED Device Using a Carbazole-Imidazole Derivative Synthesized from a Carbazole-3-Carbaldehyde Precursor [1]
| Device/Material | Turn-on Voltage (V) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE) (%) |
| Device with Carbazole-Imidazole Derivative | 4.0 - 4.8 | 1430 | ~0.8 | ~0.42 | 1.1 |
| Standard Device with NPB as HTL | ~3.6 | ~10,000 | 3.27 | - | - |
Note: The carbazole-imidazole derivative in this study was used as a fluorescent emitter. Direct comparison with a device using NPB as a hole-transporting layer is for general reference.[1]
Table 2: Photophysical Data of 9-phenyl-9H-carbazole-based o-carboranyl Compounds [2]
| Compound ID | Substituent on 9-phenyl ring | Absorption λmax [nm] | Emission λmax [nm] (in THF at 298 K) | Emission λmax [nm] (in film) | Photoluminescence Quantum Yield (Φem) in film [%] |
| 1F | -F | ~329 | Weak emission | ~535 | 34 |
| 2P | -H | ~329 | Weak emission | ~540 | 44 |
Note: This data illustrates how substitutions on the carbazole core can influence the photophysical properties, which is a key aspect of designing new OLED materials.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of functional OLED materials starting from a carbazole aldehyde precursor and the subsequent fabrication of an OLED device.
Protocol 1: Synthesis of a Carbazole-Based Imidazole (B134444) Derivative
This protocol describes a condensation reaction to form a tetra-substituted imidazole ring, a common strategy to create fluorescent emitters.[1]
Materials:
-
This compound (or its N-substituted analogue like 9-ethyl-9H-carbazole-3-carbaldehyde)
-
A diamine derivative (e.g., diaminocarbazole)
-
Glacial acetic acid (as solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), benzil (1.0 eq), the diamine derivative (1.0 eq), and a molar excess of ammonium acetate in glacial acetic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure carbazole-imidazole derivative.
Protocol 2: OLED Device Fabrication by Thermal Evaporation
This protocol outlines a general procedure for the fabrication of a multi-layer OLED device using a synthesized carbazole derivative as the emissive layer.[1][2]
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Standard cleaning solvents (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Organic materials:
-
Hole Injection Layer (HIL): e.g., Molybdenum Trioxide (MoO₃) or HAT-CN
-
Hole Transport Layer (HTL): e.g., N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB)
-
Emissive Layer (EML): The synthesized carbazole derivative
-
Electron Transport Layer (ETL): e.g., 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TPBi)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode: e.g., Aluminum (Al)
-
Encapsulation materials (glass lid, UV-curable epoxy)
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Substrate Treatment: Treat the cleaned substrates with UV-ozone for 10-15 minutes immediately before loading them into the evaporation chamber to improve the work function of the ITO.
-
Organic and Metal Layer Deposition:
-
Load the substrates and the organic and metal materials into the thermal evaporation chamber.
-
Deposit the layers sequentially under high vacuum at typical deposition rates of 1-2 Å/s for organic layers and 5-10 Å/s for the metal cathode. A typical device structure would be:
-
HIL (e.g., MoO₃, 5 nm)
-
HTL (e.g., NPB, 40 nm)
-
EML (synthesized carbazole derivative, 20 nm)
-
ETL (e.g., TPBi, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation: Transfer the fabricated device to an inert atmosphere glovebox. Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers and the cathode from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
The following diagrams illustrate the key processes in the synthesis and application of this compound based OLED materials.
Caption: Synthetic pathway for a functional OLED material.
Caption: Experimental workflow for OLED device fabrication.
Caption: Structure-property relationship in carbazole-based materials.
References
Application Notes and Protocols: 9H-Carbazole-1-Carbaldehyde in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9H-carbazole-1-carbaldehyde as a building block for organic dyes in dye-sensitized solar cells (DSSCs). The document outlines the synthesis of carbazole-based dyes, fabrication of DSSCs, and the resulting device performance, offering detailed protocols for researchers in the field.
Carbazole (B46965) derivatives are widely recognized for their excellent thermal stability, high hole-transporting capability, and electron-rich nature, making them ideal donor components in dye sensitizers.[1] Their versatile structure allows for easy modification to tune the photophysical and electrochemical properties of the resulting dyes.[2] Specifically, dyes with a donor-π-acceptor (D-π-A) architecture are a major focus in the development of efficient metal-free organic sensitizers for DSSCs.[3][4]
Data Presentation: Performance of Carbazole-Based Dyes in DSSCs
The following table summarizes the photovoltaic performance of various DSSCs utilizing carbazole-based dyes. The key performance parameters are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
| Dye Name/System | PCE (%) | Voc (mV) | Jsc (mA/cm²) | FF | Reference Electrolyte | Notes |
| Di-carbazole based dye | 3.5 | - | - | - | I₂-based | Designed for semi-transparent DSSCs for greenhouse applications.[2] |
| Di-carbazole based dye | 3.1 | - | - | - | I₂-free | Shows a small decrease in efficiency with a more transparent electrolyte.[2] |
| NCA-1 | 3.08 | - | - | - | - | A naphthalene-carbazole dye. |
| NCA-2 | 3.80 | - | - | - | - | A naphthalene-carbazole dye with a different donor orientation. |
| NCA-1 + N719 | 9.90 | - | - | - | - | Co-sensitization with N719 significantly enhances efficiency.[1] |
| NCA-2 + N719 | 10.56 | - | - | - | - | Achieves a record efficiency of 29.4% under indoor lighting.[1] |
| AJ206 | 10.8 | - | - | - | Cu(I/II) redox couple | A tricarbazole-based donor moiety.[1] |
| CAR-TPA | 2.12 | - | - | - | - | A push-pull molecule with carbazole and triphenylamine (B166846) as donors.[5] |
| CAR-THIOHX | 1.83 | - | - | - | - | A push-pull molecule with carbazole and alkyl thiophene (B33073) as donors.[5] |
| MA-1 + N3 | 8.85 | 652 | 23.01 | 0.59 | - | Co-sensitization with N3 dye.[6] |
| MA-2 + N3 | 9.82 | 685 | 23.91 | 0.60 | - | Achieved the highest PCE in the study, showcasing synergistic effects.[6] |
| NCSU-10 | 9.37 | 722 | 18.01 | 0.72 | - | A ruthenium-based sensitizer (B1316253) with a carbazole antenna, outperforming N719.[7] |
| N1 | 3.55 | 577 | 9.06 | - | - | A D-π-A-π-A architectured dye with cyanoacetic acid as the acceptor.[8] |
Experimental Protocols
Synthesis of a Generic D-π-A Carbazole-Based Dye
This protocol describes a general procedure for the synthesis of a donor-π-acceptor (D-π-A) dye starting from this compound. The specific reagents for the π-spacer and acceptor can be varied to tune the dye's properties.
Step 1: N-Alkylation of 9H-Carbazole
-
Objective: To improve the solubility of the carbazole donor and prevent aggregation.
-
Procedure:
-
Dissolve 9H-carbazole in a suitable polar aprotic solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃ or NaH) and stir the mixture at room temperature.
-
Add an alkyl halide (e.g., 1-bromohexane) and heat the reaction mixture under reflux for 24 hours.
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to obtain the N-alkylated carbazole.
-
Step 2: Vilsmeier-Haack Formylation
-
Objective: To introduce a carbaldehyde group at the 3-position of the N-alkylated carbazole.
-
Procedure:
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C.[6]
-
Add a solution of the N-alkylated carbazole in DMF to the Vilsmeier reagent.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Cool the mixture to room temperature and pour it into ice water.
-
Neutralize with a saturated solution of NaHCO₃ and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain the N-alkyl-9H-carbazole-3-carbaldehyde.
-
Step 3: Knoevenagel Condensation
-
Objective: To link the carbazole donor to the acceptor group via a π-conjugated bridge.
-
Procedure:
-
Dissolve the N-alkyl-9H-carbazole-3-carbaldehyde and an appropriate acceptor (e.g., cyanoacetic acid or rhodanine-3-acetic acid) in a suitable solvent such as acetonitrile (B52724) or chloroform.[9][10]
-
Add a catalytic amount of a base, such as piperidine (B6355638) or ammonium (B1175870) acetate.
-
Reflux the mixture for 8-12 hours.
-
After cooling, collect the precipitated solid by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove impurities.
-
The final D-π-A dye can be further purified by recrystallization or column chromatography.
-
Fabrication of Dye-Sensitized Solar Cells
This protocol details the assembly of a DSSC using a synthesized carbazole-based dye.
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
TiO₂ paste (for both blocking and mesoporous layers)
-
Synthesized carbazole-based dye solution (e.g., 0.3-0.5 mM in a suitable solvent like ethanol (B145695) or a mixture of acetonitrile and tert-butanol)
-
Iodide-based electrolyte (e.g., 0.6 M 1-butyl-3-methylimidazolium iodide, 0.03 M I₂, 0.1 M guanidinium (B1211019) thiocyanate, and 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile/valeronitrile)
-
Platinized counter electrode
-
Surlyn sealant
Procedure:
-
Preparation of the Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Deposit a compact TiO₂ blocking layer onto the FTO substrate, for example, by spin-coating a blocking layer paste at 1500 rpm.[2]
-
Sinter the blocking layer at 500 °C for 60 minutes.[2]
-
Deposit a mesoporous TiO₂ layer (typically 10-12 µm thick) on top of the blocking layer using screen printing or doctor-blading.
-
Sinter the mesoporous TiO₂ film gradually up to 500 °C and keep it at that temperature for 30 minutes.
-
-
Dye Sensitization:
-
Immerse the cooled TiO₂ photoanode into the carbazole dye solution for 12-24 hours at room temperature.
-
After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove non-adsorbed dye molecules.
-
-
Assembly of the DSSC:
-
Assemble the dye-sensitized photoanode with a platinized counter electrode using a Surlyn sealant as a spacer.
-
Heat the assembly to seal the cell.
-
Introduce the electrolyte into the cell through a pre-drilled hole in the counter electrode via vacuum backfilling.
-
Seal the hole with a small piece of Surlyn and a cover glass.
-
Characterization of DSSCs
Photovoltaic Measurement:
-
Measure the current density-voltage (J-V) characteristics of the fabricated DSSCs using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
From the J-V curve, determine the key photovoltaic parameters: PCE, Voc, Jsc, and FF.
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS to investigate the charge transfer processes at the TiO₂/dye/electrolyte interface.
-
The measurements are typically carried out in the dark at a forward bias corresponding to the Voc of the cell.
Mandatory Visualizations
Caption: Experimental workflow for the fabrication and characterization of a DSSC.
Caption: Operational principle of a dye-sensitized solar cell with a carbazole-based dye.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Engineering High-Performance Carbazole-Based Co-Sensitizers: Synthesis, Photophysical Characterization, and Synergistic Enhancement in Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New carbazole-based organic dyes with different acceptors for dye-sensitized solar cells: Synthesis, characterization, dssc fabrications and density functional theory studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 9H-Carbazole Carbaldehyde Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbazole (B46965) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their therapeutic potential.[1] The carbazole nucleus, a tricyclic structure with a highly conjugated system, is a key pharmacophore found in various natural products and synthetic molecules.[2][3] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][4][5]
The introduction of a carbaldehyde (-CHO) group onto the carbazole scaffold provides a versatile synthetic handle for extensive chemical modification. This aldehyde functionality allows for the straightforward synthesis of diverse derivatives, such as Schiff bases, hydrazones, chalcones, and other heterocyclic systems, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. While research has been conducted on various isomers, derivatives of 9-substituted-9H-carbazole-3-carbaldehyde are among the most extensively studied. The protocols and data presented herein focus on the general methodologies applicable to carbazole carbaldehyde derivatives, with specific examples drawn from available literature.
Key Applications in Medicinal Chemistry
Antimicrobial Agents
Carbazole carbaldehyde derivatives have demonstrated significant potential as antimicrobial agents. By reacting the aldehyde with various amine-containing moieties (like aminoguanidine (B1677879), thiosemicarbazide, or isonicotinic hydrazide), researchers have developed compounds with potent activity against a range of pathogens.[6] These derivatives have shown inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as fungal strains, often with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[6] The dihydrotriazine group, in particular, has been identified as a substituent that can increase antimicrobial potency while reducing toxicity.[6]
Anticancer Agents
The planar aromatic structure of the carbazole ring allows it to intercalate with DNA, a mechanism contributing to its anticancer properties. Derivatives of carbazole carbaldehyde have been evaluated for their cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer.[7][8] For instance, certain carbazole-based thiazole (B1198619) derivatives synthesized from a carbazole carbaldehyde precursor have shown significant cytotoxicity.[7] Furthermore, some derivatives of 9-ethyl-9H-carbazole-3-carbaldehyde have been found to inhibit melanoma cell growth by reactivating the p53 signaling pathway.
Anti-inflammatory and Antioxidant Agents
Carbazole derivatives have been investigated for their anti-inflammatory activity, which is often attributed to the inhibition of enzymes like cyclooxygenase (COX).[4] Additionally, the electron-rich nature of the carbazole ring system imparts antioxidant properties, allowing these compounds to scavenge free radicals.[7] The synthesis of hydrazone derivatives from carbazole carbaldehydes has yielded compounds with notable antioxidant potential.[7]
Quantitative Data Summary
The following tables summarize the biological activity of representative carbazole carbaldehyde derivatives from published studies.
Table 1: Antimicrobial Activity of Carbazole Carbaldehyde Derivatives | Compound ID | Parent Aldehyde | Derivative Moiety | Test Organism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 8f | 9-(4-Fluorobenzyl)-9H-carbazole-3-carbaldehyde | Aminoguanidine (forms Dihydrotriazine) | S. aureus | 0.5 |[6] | | 8f | 9-(4-Fluorobenzyl)-9H-carbazole-3-carbaldehyde | Aminoguanidine (forms Dihydrotriazine) | MRSA | 1 |[6] | | 8f | 9-(4-Fluorobenzyl)-9H-carbazole-3-carbaldehyde | E. coli | 2 |[6] | | 9d | 9-(4-Methylbenzyl)-9H-carbazole-3-carbaldehyde | Aminoguanidine | S. aureus | 1 |[6] | | 9d | 9-(4-Methylbenzyl)-9H-carbazole-3-carbaldehyde | MRSA | 2 |[6] | | 10a | 9-Methyl-9H-carbazole-3-carbaldehyde | Thiosemicarbazide | S. aureus | 4 |[6] | | 10a | 9-Methyl-9H-carbazole-3-carbaldehyde | MRSA | 8 |[6] |
Note: MRSA refers to Methicillin-resistant Staphylococcus aureus.
Table 2: Anticancer Activity of Carbazole Carbaldehyde Derivatives
| Compound ID | Parent Aldehyde | Derivative Moiety | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 3f | 9-Ethyl-9H-carbazole-3-carbaldehyde | 4-(4-bromophenyl)thiazole-2-hydrazine | A549 (Lung) | 1.87 | [7] |
| 3f | 9-Ethyl-9H-carbazole-3-carbaldehyde | 4-(4-bromophenyl)thiazole-2-hydrazine | MCF-7 (Breast) | 2.14 | [7] |
| 3g | 9-Ethyl-9H-carbazole-3-carbaldehyde | 4-(4-nitrophenyl)thiazole-2-hydrazine | A549 (Lung) | 2.11 | [7] |
| 3g | 9-Ethyl-9H-carbazole-3-carbaldehyde | 4-(4-nitrophenyl)thiazole-2-hydrazine | MCF-7 (Breast) | 2.45 | [7] |
| Compound 4 | 5,8-Dimethyl-9H-carbazole scaffold | (Specific carbaldehyde not detailed) | MDA-MB-231 (Breast) | 0.73 | [5] |
| Compound 3 | 5,8-Dimethyl-9H-carbazole scaffold | (Specific carbaldehyde not detailed) | MDA-MB-231 (Breast) | 1.44 |[5] |
Experimental Protocols
Protocol 1: Synthesis of 9-Substituted-9H-carbazole-3-carbaldehyde
This protocol describes a general method for the formylation of a 9-substituted carbazole using the Vilsmeier-Haack reaction to produce the carbaldehyde intermediate.[6]
Materials:
-
9-Substituted-9H-carbazole (e.g., 9-ethyl-9H-carbazole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Appropriate organic solvent for extraction (e.g., Chloroform or Dichloromethane)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and stirrer, add DMF and cool the flask to 0 °C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF with continuous stirring. After the addition is complete, stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Slowly add a solution of the 9-substituted carbazole in DMF to the Vilsmeier reagent over 5 minutes.
-
Raise the temperature of the reaction mixture to 90-95 °C and maintain it for 8-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the resulting solution with an aqueous NaOH solution until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 9-substituted-9H-carbazole-3-carbaldehyde.
Protocol 2: Synthesis of Carbazole-based Schiff Base Derivatives (e.g., Hydrazones)
This protocol outlines the condensation reaction between a carbazole carbaldehyde and a hydrazine-containing compound to form a hydrazone derivative.
Materials:
-
9-Substituted-9H-carbazole-3-carbaldehyde
-
Hydrazine (B178648) derivative (e.g., thiosemicarbazide, aminoguanidine hydrochloride)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 9-substituted-9H-carbazole-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A solid product should precipitate out.
-
Filter the precipitate, wash it with cold ethanol, and dry it under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or DMF/water mixture) to achieve high purity.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized carbazole derivatives
-
Bacterial/Fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi
-
96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Amphotericin B)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in DMSO (e.g., at 1 mg/mL).
-
Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions with the appropriate broth to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Add the standardized inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Also, run a standard drug as a reference.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: General synthetic workflow for bioactive carbazole carbaldehyde derivatives.
Caption: Workflow for the biological evaluation of carbazole derivatives.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. traxtal.com [traxtal.com]
Application Notes and Protocols for 9H-Carbazole-1-carbaldehyde in Optoelectronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the photophysical properties of 9H-carbazole-1-carbaldehyde and its potential applications in optoelectronic devices. While direct experimental data for this specific isomer is limited in the current literature, this document compiles available information on closely related carbazole-aldehyde derivatives and provides detailed protocols for its synthesis and characterization, enabling further research and development.
Carbazole (B46965) derivatives are a significant class of organic materials renowned for their excellent thermal stability, high charge carrier mobility, and tunable photophysical properties, making them prime candidates for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs).[1][2][3] The introduction of a carbaldehyde group to the carbazole core can significantly influence its electronic and optical characteristics.
Photophysical Properties
To facilitate further research, a detailed experimental protocol for the comprehensive photophysical characterization of this compound is provided below. The expected, albeit unconfirmed, properties are summarized in the table, based on trends observed in similar carbazole derivatives.
Table 1: Expected Photophysical Properties of this compound
| Property | Expected Value/Range | Method of Determination |
| Absorption Maximum (λabs) | 300 - 350 nm | UV-Vis Spectroscopy |
| Molar Extinction Coefficient (ε) | 104 - 105 M-1cm-1 | UV-Vis Spectroscopy |
| Emission Maximum (λem) | 400 - 500 nm | Photoluminescence Spectroscopy |
| Fluorescence Quantum Yield (ΦF) | Low (< 0.1) | Comparative Method (e.g., using Quinine (B1679958) Sulfate) |
| Fluorescence Lifetime (τF) | 1 - 10 ns | Time-Correlated Single Photon Counting (TCSPC) |
| Solvent | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) | - |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Vilsmeier-Haack formylation of carbazole, with conditions optimized to favor substitution at the 1-position.
Materials:
-
9H-Carbazole
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF (3 equivalents) in CH2Cl2 to 0 °C in an ice bath.
-
Slowly add POCl3 (1.1 equivalents) dropwise to the cooled DMF solution with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0 °C.
-
In a separate flask, dissolve 9H-carbazole (1 equivalent) in CH2Cl2.
-
Add the carbazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with CH2Cl2 (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (for emission spectra and quantum yield)
-
Time-Correlated Single Photon Counting (TCSPC) system (for fluorescence lifetime)
Protocols:
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., CH2Cl2 or THF) with a concentration of approximately 10-5 M.
-
Record the absorption spectrum over a wavelength range of 250-600 nm.
-
Identify the wavelength of maximum absorption (λabs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
-
Photoluminescence Spectroscopy:
-
Using the same solution, excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range from the excitation wavelength to 700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Fluorescence Quantum Yield (ΦF) Determination (Comparative Method):
-
Prepare a series of solutions of the sample and a standard with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τF) Measurement:
-
Excite the sample solution with a pulsed laser source at a wavelength close to its λabs.
-
Collect the fluorescence decay profile using a TCSPC system.
-
Fit the decay curve to a multi-exponential function to determine the fluorescence lifetime(s).
-
OLED Device Fabrication
This protocol describes the fabrication of a simple multi-layer OLED using this compound as a potential component in the emissive layer.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Host material for the emissive layer (e.g., CBP)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.[1]
-
-
Thin Film Deposition:
-
HIL: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
HTL: Thermally evaporate a 40 nm thick layer of TAPC onto the HIL.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., CBP) and this compound (as a dopant, e.g., 5-10 wt%) to a thickness of 30 nm.
-
ETL: Thermally evaporate a 30 nm thick layer of TPBi.
-
EIL: Thermally evaporate a 1 nm thick layer of LiF.
-
Cathode: Thermally evaporate a 100 nm thick layer of Al.
-
-
Encapsulation:
-
Encapsulate the device using a UV-curable epoxy and a glass lid in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Schematic diagram of a multi-layer OLED device structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 9H-Carbazole-1-carbaldehyde as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) and its derivatives are a well-established class of heterocyclic aromatic compounds renowned for their excellent photophysical properties, including high quantum yields and good photostability. The carbazole scaffold, being electron-rich and planar, offers a versatile platform for the development of fluorescent probes for a variety of analytes such as metal ions, anions, and biologically relevant small molecules. The introduction of a formyl (carbaldehyde) group onto the carbazole ring provides a convenient synthetic handle for further functionalization, often through Schiff base formation or Knoevenagel condensation reactions, allowing for the fine-tuning of the probe's selectivity and sensitivity.
This document provides detailed application notes and protocols for the use of 9H-carbazole-1-carbaldehyde as a fluorescent probe. While specific data for the 1-carbaldehyde isomer is limited, the information presented herein is based on the known properties of the parent carbazole molecule and the well-documented behavior of other carbazole-aldehyde derivatives.
Photophysical Properties
The photophysical properties of this compound are influenced by the carbazole core and the electron-withdrawing carbaldehyde group. The parent carbazole molecule exhibits strong fluorescence in the near-UV region. The introduction of a carbaldehyde group is expected to cause a red-shift in both the absorption and emission spectra and may lead to a decrease in the fluorescence quantum yield due to increased non-radiative decay pathways.[1]
Table 1: Photophysical Properties of Carbazole and Related Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
| Carbazole | 323 | 351 | Not widely reported | Ethanol[2] |
| 9-ethyl-N,N-bis(pyridin-2-ylmethyl)-9H-carbazol-3-amine | 376 | 435 | Not Reported | DMSO |
| 9-phenyl-9H-carbazole-based o-carboranyl compounds | ~329-333 | ~380-420 (weak in THF), ~535-545 (strong in rigid states) | Not observed (weak emission) - 0.34 (in film) | THF, PMMA film[3][4][5] |
| Carbazole-based dyes with aldehyde groups | 340-365 | Not specified | Not specified | THF[6] |
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Based Schiff Base Fluorescent Probe
This protocol describes a general method for synthesizing a Schiff base derivative of a carbazole aldehyde, which can then be used as a fluorescent probe.
Materials:
-
This compound (or a related carbazole aldehyde)
-
An appropriate amine (e.g., an aniline (B41778) or aliphatic amine with a chelating group)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1.0 mmol of the carbazole aldehyde in 30 mL of absolute ethanol.
-
To this solution, add 1.2 mmol of the selected amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction using TLC (e.g., with a 3:1 hexane:ethyl acetate (B1210297) mobile phase).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence-Based Analyte Detection
This protocol outlines a general method for evaluating the performance of a carbazole-based fluorescent probe for the detection of a target analyte (e.g., a metal ion).
Materials:
-
Synthesized carbazole-based fluorescent probe
-
Stock solution of the probe in a suitable solvent (e.g., DMSO or acetonitrile)
-
Buffer solution at the desired pH (e.g., HEPES, PBS)
-
Stock solution of the target analyte (e.g., a metal salt)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a working solution of the probe by diluting the stock solution in the desired buffer (e.g., to 10 µM in HEPES buffer, pH 7.4).
-
Record the fluorescence emission spectrum of the probe solution by exciting at its absorption maximum (λex).
-
Prepare a series of solutions containing the probe at a fixed concentration and varying concentrations of the target analyte.
-
Incubate the solutions for a specific period to allow for binding.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the change in fluorescence intensity as a function of the analyte concentration to determine the detection limit and binding constant.
Visualizations
Caption: General experimental workflow for the synthesis and application of a carbazole-based fluorescent probe.
Caption: A simplified diagram illustrating a potential fluorescence quenching mechanism upon analyte binding.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-carbazole-1-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 9H-carbazole-1-carbaldehyde synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the direct formylation of 9H-carbazole challenging for obtaining the 1-carbaldehyde isomer?
A1: Direct electrophilic formylation of 9H-carbazole, for instance through the Vilsmeier-Haack or Duff reaction, predominantly yields the 3-formyl and 3,6-diformyl derivatives. This is due to the electronic properties of the carbazole (B46965) nucleus, where the C-3 and C-6 positions are more electron-rich and thus more susceptible to electrophilic attack. The C-1 and C-8 positions are sterically hindered and less electronically activated, making direct formylation at these sites unfavorable.
Q2: What are the primary strategies to achieve regioselective synthesis of this compound?
A2: The two main strategies for regioselective synthesis of this compound are:
-
Directed ortho-Metalation (DoM): This involves the use of a directing group on the nitrogen atom, which facilitates deprotonation (lithiation) at the adjacent C-1 position. Quenching the resulting lithiated species with a formylating agent introduces the aldehyde group at the desired position.
-
Palladium-Catalyzed C-H Activation: This modern approach also employs a directing group on the nitrogen to guide a palladium catalyst to the C-1 position, enabling regioselective C-H bond functionalization, including acylation which can be a pathway to the carbaldehyde.
Q3: What are some suitable removable directing groups for the C-1 formylation of carbazole?
A3: Removable directing groups are crucial for synthesizing the parent this compound. Examples of such groups that can be employed for directed ortho-metalation or transition-metal-catalyzed C-H activation include:
-
N-silyl groups (e.g., triisopropylsilyl - TIPS): These can direct lithiation to the C-1 position and can be removed under mild conditions.
-
N-pivaloyl group: This group can direct C-H activation and can be subsequently removed.
-
N-pyridyl or N-pyrimidinyl groups: These are effective directing groups in palladium-catalyzed C-H functionalization and can be cleaved.
Q4: What are the common side products in the synthesis of this compound?
A4: Common side products can include:
-
Isomeric aldehydes: 3-formylcarbazole and 3,6-diformylcarbazole are common when direct formylation methods are attempted without a directing group.
-
Starting material: Incomplete reaction can lead to the recovery of unreacted 9H-carbazole or the N-protected carbazole.
-
Products from premature quenching: If the lithiated intermediate in a DoM approach is not handled under strictly anhydrous and inert conditions, it can be quenched by trace amounts of water, leading back to the N-protected carbazole.
-
Di-substituted products: In some cases, functionalization at both C-1 and C-8 positions can occur.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 1-carbaldehyde | Ineffective directing group. | Ensure the chosen directing group is suitable for ortho-lithiation or the specific catalytic system. Consider switching to a more established directing group like N-TIPS for lithiation or N-pyridyl for Pd-catalyzed reactions. |
| Incorrect reaction conditions for metalation or C-H activation. | Optimize the temperature, reaction time, and stoichiometry of the base (for DoM) or catalyst and ligand (for C-H activation). For lithiation, ensure the reaction is carried out at low temperatures (e.g., -78 °C) to prevent side reactions. | |
| Inactive formylating agent. | Use a freshly opened or purified formylating agent (e.g., DMF). | |
| Formation of 3-formylcarbazole as the major product | Direct formylation pathway is favored over the directed one. | This indicates that the conditions are not suitable for the directed reaction. Re-evaluate the choice of directing group, base/catalyst, and reaction temperature to favor the ortho-functionalization pathway. |
| Difficulty in removing the directing group | The chosen directing group is too robust. | Select a directing group that can be cleaved under conditions that do not affect the aldehyde functionality. For example, a TIPS group can be removed with TBAF. |
| Harsh cleavage conditions are degrading the product. | Use milder deprotection conditions. For example, if acidic conditions are degrading the product, consider a fluoride-based deprotection for silyl (B83357) groups. | |
| Product is impure after purification | Co-elution of isomers or byproducts during chromatography. | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase or recrystallization as an alternative or additional purification step.[1] |
| Incomplete removal of the directing group. | Monitor the deprotection step carefully by TLC. If necessary, increase the reaction time or the amount of deprotecting agent. |
Experimental Protocols
Method 1: Directed ortho-Metalation (DoM) using a Removable Silyl Group
This method involves the protection of the carbazole nitrogen with a triisopropylsilyl (TIPS) group, followed by directed lithiation at the C-1 position and subsequent formylation.
Step 1: Synthesis of 9-(triisopropylsilyl)-9H-carbazole
-
To a solution of 9H-carbazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add triisopropylsilyl chloride (TIPSCl, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 9-(triisopropylsilyl)-9H-carbazole.
Step 2: Formylation of 9-(triisopropylsilyl)-9H-carbazole
-
To a solution of 9-(triisopropylsilyl)-9H-carbazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is a mixture of the silylated aldehyde and the deprotected aldehyde. Proceed to the deprotection step.
Step 3: Deprotection to this compound
-
Dissolve the crude product from the previous step in THF.
-
Add tetra-n-butylammonium fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Vilsmeier-Haack Formylation (Yielding 3-formylcarbazole)
This protocol is provided for comparative purposes and to highlight the synthesis of the more common isomer.
-
To a solution of 9H-carbazole (1.0 eq) in anhydrous DMF, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.5 to 3.0 eq) dropwise, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC.[2]
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.[2]
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 9H-carbazole-3-carbaldehyde.
Data Presentation
Table 1: Comparison of Formylation Methods for 9H-Carbazole
| Method | Reagents | Typical Position of Formylation | Reported Yield Range | Key Considerations |
| Directed ortho-Metalation (DoM) | 1. N-directing group (e.g., TIPS) 2. n-BuLi 3. DMF | C-1 | Moderate to Good | Requires strictly anhydrous and inert conditions. The directing group must be removable. |
| Vilsmeier-Haack Reaction | POCl₃, DMF | C-3 and C-6 | Good to Excellent (for 3-isomer) | Does not yield the C-1 isomer directly.[2] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | C-3 and C-6 | Low to Moderate | Generally lower yielding than the Vilsmeier-Haack reaction. |
| Palladium-Catalyzed C-H Acylation | Pd catalyst, directing group (e.g., N-pyridyl), acyl source | C-1 | Moderate to Good | Requires specialized catalysts and ligands. May not be a direct formylation but can be a route to the aldehyde. |
Visualizations
Caption: Workflow for the synthesis of this compound via Directed ortho-Metalation.
Caption: Reaction pathway for the Vilsmeier-Haack formylation of 9H-carbazole.
References
purification of crude 9H-carbazole-1-carbaldehyde by column chromatography
Technical Support Center: Purification of 9H-Carbazole-1-Carbaldehyde
This guide provides troubleshooting advice and detailed protocols for the purification of crude this compound and related derivatives using column chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification process in a question-and-answer format.
Q1: My final product has a darker color than expected (e.g., yellow or brown). How can I remove colored impurities?
A1: A darker color often indicates the presence of oxidation products or other highly conjugated impurities.[1]
-
Activated Charcoal Treatment: Before chromatography, dissolve the crude product in a suitable organic solvent (like dichloromethane (B109758) or ethyl acetate), add a small amount of activated charcoal, and briefly heat the mixture. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before proceeding with chromatography.[1]
-
Column Chromatography Optimization: Colored impurities are often more polar than the target compound. A short plug or column of silica (B1680970) gel can effectively trap them, allowing the desired, less polar product to elute first.[1]
Q2: I am experiencing poor separation or co-elution of my product with an impurity.
A2: This is a common challenge that can often be solved by optimizing the chromatography conditions.
-
Optimize the Eluent System: The polarity of your mobile phase is critical. Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for carbazole (B46965) derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.[2] Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for the best separation on the column.[2]
-
Use Gradient Elution: If an isocratic (single solvent mixture) system fails, a gradient elution can improve separation. Start with a low-polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help separate compounds with very similar polarities.[3][4]
-
Column Dimensions: Using a longer, narrower column can increase the resolution between closely eluting spots.[5]
Q3: My compound is streaking or "tailing" on the TLC plate and the column.
A3: Tailing is often caused by strong interactions between the compound and the stationary phase or solubility issues.
-
Check Compound Stability: Carbazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition and streaking.[3] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.
-
Use a Deactivated Stationary Phase: If your compound is acid-sensitive, consider using deactivated silica gel. This can be prepared by adding a small percentage (0.1-1%) of a base like triethylamine (B128534) (TEA) to the eluent system.[1][3] Alternatively, using a less acidic stationary phase like alumina (B75360) can also be effective.[1][3]
-
Improve Solubility: Ensure your crude product is fully dissolved before loading it onto the column. Streaking can occur if the compound is not very soluble in the mobile phase.[2]
Q4: My product yield after purification is significantly lower than expected.
A4: Low recovery can be due to several factors throughout the process.
-
Decomposition on Silica: As mentioned, the acidic nature of silica gel can cause degradation of sensitive compounds.[3] If this is suspected, switching to a deactivated or alternative stationary phase is recommended.[3]
-
Irreversible Adsorption: The compound may be too polar for the chosen eluent system and could be sticking irreversibly to the top of the column. Try increasing the eluent polarity.[2]
-
Physical Loss: Ensure the crude product is completely dissolved in a minimal amount of solvent before loading. Using too much solvent for loading can cause the initial band to be too wide, leading to poor separation and mixed fractions.[2] Also, be careful to collect all fractions containing the product, as determined by TLC analysis.
Q5: What are the most common impurities to expect in a crude sample of this compound?
A5: Impurities can originate from starting materials or side reactions.
-
Unreacted Starting Materials: Residual carbazole or other reagents from the formylation step may be present.
-
Isomeric Impurities: Depending on the synthetic route, other isomers of the carbaldehyde may form.[5]
-
Oxidation Product: Aromatic aldehydes can be oxidized by air to the corresponding carboxylic acid (9H-carbazole-1-carboxylic acid).[2] This can be removed by a pre-chromatography workup: dissolve the crude product in an organic solvent and wash with a mild aqueous base like sodium bicarbonate solution. The acidic impurity will move to the aqueous layer.[2]
Data Presentation: Column Chromatography Parameters
The following table summarizes common parameters used for the purification of carbazole derivatives.
| Stationary Phase | Eluent System (v/v) | Application/Compound | Reference |
| Silica Gel | Petroleum Ether : Ethyl Acetate (95:5) | Purification of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde | [6][7] |
| Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | Purification of 9H-carbazole-9-carbaldehyde | [8] |
| Silica Gel | n-Hexane : Dichloromethane (Gradient from 9:1 to 6:4) | Separation of carbazole compounds from crude oil | [9] |
| Silica Gel | Hexane : Ethyl Acetate (4:1) | Purification of a substituted carbazole derivative | [5] |
| Silica Gel | Hexane : Ethyl Acetate (30:1) | Purification of 4-(3,6-di-tert-butylcarbazol-9-yl)benzaldehyde | [5] |
Experimental Protocol: General Column Chromatography Procedure
This protocol provides a general methodology for the purification of crude this compound.
-
Eluent Selection:
-
Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound. This ensures good separation and a reasonable elution time.[2]
-
-
Column Packing (Slurry Method):
-
Prepare a slurry by mixing silica gel with your initial, least polar eluent in a beaker.
-
Pour the slurry into a vertical glass column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, tapping the column gently to ensure the silica packs into a uniform, crack-free bed. Do not let the solvent level drop below the top of the silica bed.[2]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and mix.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
-
Elution:
-
Gently add the eluent to the top of the column, taking care not to disturb the sample layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
If using a gradient, start with the least polar solvent mixture and systematically increase the polarity by adding more of the polar solvent to your eluent reservoir.[3]
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. iucrdata.iucr.org [iucrdata.iucr.org]
- 9. A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Side Reactions in the Formylation of Carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of carbazole (B46965). The information is tailored to help you optimize your reaction conditions, minimize side product formation, and improve overall yields.
Troubleshooting Guides
This section addresses specific issues you may encounter during the formylation of carbazole using common methods such as the Vilsmeier-Haack, Duff, and Gattermann reactions.
Problem 1: Low Yield of the Desired Mono-formylated Carbazole
Possible Causes and Solutions:
-
Inactive or Insufficient Reagent:
-
Vilsmeier-Haack: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and anhydrous DMF.[1] Insufficient equivalents of the Vilsmeier reagent can lead to low conversion. An excess of the reagent (typically 1.5 to 3.0 equivalents) is often required.[1]
-
Duff Reaction: Incomplete reaction can occur with insufficient hexamethylenetetramine (HMTA) or acid catalyst. Ensure the appropriate stoichiometry is used. The reaction often requires elevated temperatures to proceed to completion.[2]
-
Gattermann Reaction: The combination of hydrogen cyanide (HCN) and a Lewis acid (e.g., AlCl₃) is crucial. The toxicity and gaseous nature of HCN can make its handling and accurate addition challenging. Using a safer alternative like zinc cyanide (Zn(CN)₂) which generates HCN in situ with HCl can be a more reliable option.[3]
-
-
Suboptimal Reaction Temperature:
-
Vilsmeier-Haack: While the initial formation of the Vilsmeier reagent is often done at 0 °C, the subsequent reaction with carbazole may require heating. Monitor the reaction by thin-layer chromatography (TLC) at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition for your specific carbazole derivative.[1]
-
Duff Reaction: This reaction typically requires heating, often in the range of 90-150 °C, depending on the solvent and substrate.[2]
-
Gattermann Reaction: The reaction temperature can influence the rate and efficiency. Careful control is necessary to prevent decomposition of the starting material or product.
-
-
Poor Solubility of Starting Material:
-
If the carbazole derivative has poor solubility in the reaction solvent, this can hinder the reaction. For the Vilsmeier-Haack reaction, DMF often serves as both the reagent and solvent.[1] For other reactions, consider a co-solvent to improve solubility. Protecting the carbazole nitrogen with a group like tert-butoxycarbonyl (Boc) can enhance solubility.[1]
-
Problem 2: Formation of Di-formylated Side Products
Possible Causes and Solutions:
-
Excess Formylating Agent:
-
Vilsmeier-Haack: Using a large excess of the Vilsmeier reagent can lead to the formation of 3,6-diformylcarbazole. To favor mono-formylation, carefully control the stoichiometry and consider adding the Vilsmeier reagent dropwise to the carbazole solution.[4]
-
Duff Reaction: A higher ratio of HMTA to the carbazole substrate can promote di-formylation, especially if both the 3 and 6 positions are unsubstituted.[2] Adjusting the stoichiometry is the primary method to control the degree of formylation.
-
-
Prolonged Reaction Time or High Temperature:
-
Extended reaction times or excessively high temperatures can increase the likelihood of a second formylation event occurring. Monitor the reaction progress closely by TLC and quench the reaction once the desired mono-formylated product is the major component.
-
Problem 3: Formation of N-formylcarbazole
Possible Causes and Solutions:
-
Reaction at the Nitrogen Atom: The nitrogen atom of the carbazole ring is also nucleophilic and can react with the formylating agent, leading to the formation of 9-formylcarbazole (N-formylcarbazole).
-
Vilsmeier-Haack: While C-formylation is generally favored at the electron-rich 3- and 6-positions, N-formylation can occur as a side reaction.
-
General Solution: Protecting the carbazole nitrogen with a suitable protecting group, such as a Boc group, can prevent N-formylation and direct the formylation to the desired carbon positions.[1] The Boc group can be later removed under acidic conditions if the free N-H is required. Neat formic acid can also be used to selectively N-formylate carbazoles if that is the desired product.
-
Problem 4: Complex Product Mixture and Purification Difficulties
Possible Causes and Solutions:
-
Multiple Reactive Sites: Carbazole has several potentially reactive positions. Besides the primary 3- and 6-positions, other positions might undergo formylation under harsh conditions, leading to a mixture of isomers.
-
Solution: Employing milder reaction conditions and carefully choosing the formylation method can improve regioselectivity. The Vilsmeier-Haack reaction is often preferred for its relatively mild conditions and good regioselectivity for electron-rich heterocycles.[5]
-
-
Decomposition of Starting Material or Product:
-
Harsh acidic conditions, particularly in the Gattermann reaction, can lead to the decomposition of sensitive carbazole derivatives. The Vilsmeier-Haack reaction is generally milder.[5]
-
Solution: Use the mildest possible conditions that still allow the reaction to proceed at a reasonable rate. Monitor the reaction for the appearance of degradation products by TLC.
-
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best for carbazole?
A1: The choice of method depends on the specific carbazole derivative, the desired scale, and the available reagents.
-
Vilsmeier-Haack Reaction: This is often the most versatile and widely used method for formylating carbazoles due to its relatively mild conditions, good to excellent yields, and high regioselectivity for the 3-position.[1][5]
-
Duff Reaction: This method can be effective, particularly for phenol (B47542) derivatives, but often suffers from lower yields when applied to other aromatics like carbazole.[2] It can also lead to di-formylation.[2]
-
Gattermann Reaction: This reaction uses highly toxic reagents (HCN) and harsh Lewis acids, which can be problematic for sensitive carbazole substrates.[3] The Gattermann-Koch variant is generally not applicable to phenol ethers or many heterocycles.[3]
Q2: How can I selectively achieve mono-formylation over di-formylation?
A2: The key is to control the reaction conditions carefully:
-
Stoichiometry: Use a controlled amount of the formylating agent. For the Vilsmeier-Haack reaction, start with around 1.5 equivalents of the Vilsmeier reagent and optimize from there.[1] For the Duff reaction, a lower HMTA to carbazole ratio will favor mono-formylation.[2]
-
Temperature and Reaction Time: Use the lowest temperature at which the reaction proceeds efficiently and monitor the reaction closely to stop it before significant di-formylation occurs.
Q3: What is the role of the N-protecting group in carbazole formylation?
A3: An N-protecting group, such as a Boc group, serves two main purposes:
-
It prevents the undesired side reaction of N-formylation.[1]
-
It can improve the solubility of the carbazole starting material in organic solvents, leading to a more homogeneous and efficient reaction.[1]
Q4: At which position does the formylation of carbazole typically occur?
A4: Electrophilic aromatic substitution on the carbazole ring, such as formylation, predominantly occurs at the C-3 and C-6 positions, which are the most electron-rich.[1] Under controlled conditions, mono-formylation at the C-3 position is the major product. If the reaction is pushed further with excess reagent or harsher conditions, di-formylation at both the C-3 and C-6 positions can occur.
Data Presentation
Table 1: Comparison of Formylation Methods for Carbazole Derivatives
| Formylation Method | Substrate | Reagents | Conditions | Major Product(s) | Yield (%) | Reference |
| Vilsmeier-Haack | N-Boc-Carbazole | POCl₃, DMF | 0 °C to rt, 2-24 h | tert-butyl 3-formyl-9H-carbazole-9-carboxylate | High (qualitative) | [1] |
| Vilsmeier-Haack | 9-hexyl-9H-carbazole | POCl₃, DMF | Dichloroethane, 0 to 85 °C, 15.5 h | 9-hexyl-9H-carbazole-3-carbaldehyde | Not specified | [1] |
| Duff Reaction | 9-butyl-9H-carbazole | HMTA, TFA, THF | 90 °C, 9 h | 9-butyl-9H-carbazole-3-carbaldehyde and 9-butyl-9H-carbazole-3,6-dicarbaldehyde | Low (qualitative) | [2][6] |
| Gattermann Reaction | 1-hydroxycarbazole | Not specified | Not specified | 1-hydroxycarbazole-2-carbaldehyde | Not specified |
Note: Quantitative yield data for the formylation of carbazole is often reported for specific, optimized procedures and can vary significantly based on the substrate and reaction conditions.
Experimental Protocols
Vilsmeier-Haack Formylation of N-Boc-Carbazole[1]
Materials:
-
N-Boc-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-Boc-carbazole (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.5 to 3.0 eq) dropwise to the cooled solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 to 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Basify the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Duff Reaction for Formylation of 9-butyl-9H-carbazole[2][6]
Materials:
-
9-butyl-9H-carbazole (BC)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, prepare a solution of 9-butyl-9H-carbazole (1 mmol) and HMTA (4 mmol) in THF (5 mL).
-
Add TFA (4 mmol) dropwise to the solution.
-
Heat the mixture on reflux at 90 °C for 9 hours. Monitor the reaction progress by TLC.
-
If starting material remains, an additional portion of HMTA and TFA can be added and the reaction continued.
-
After completion, cool the reaction mixture and work up as appropriate (typically involving dilution with water, neutralization, and extraction with an organic solvent).
-
Purify the product mixture (containing both mono- and di-formylated products) by column chromatography.
Mandatory Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation of carbazole.
Caption: Troubleshooting logic for minimizing di-formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Recrystallization of 9H-Carbazole-1-Carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 9H-carbazole-1-carbaldehyde. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and a standard experimental protocol to assist in obtaining a high-purity crystalline product.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. While specific quantitative solubility data for this compound is not extensively published, ethanol (B145695) has been successfully used for the recrystallization of the related compound 9-ethyl-9H-carbazole-3-carbaldehyde. Other common solvents for carbazole (B46965) derivatives include ethyl acetate (B1210297) and toluene. For a similar compound, 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, glacial acetic acid was used to obtain needle-shaped crystals. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the best solvent experimentally?
A2: To perform a solvent screen, place a small amount of your crude this compound into several test tubes. To each tube, add a different solvent dropwise. Observe the solubility at room temperature. A good solvent will show low solubility. Heat the tubes and observe the solubility. The ideal solvent will fully dissolve the compound at an elevated temperature. Allow the tubes to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
Q3: My compound has a slight color. How can I decolorize it during recrystallization?
A3: If your solution is colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is crucial to use a minimal amount of charcoal, as excessive use can lead to a decrease in the yield of your desired compound. After adding the charcoal, the solution should be hot filtered to remove it.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - Too much solvent was used. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration of the product. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Allow the solution to cool more slowly. Place it in a Dewar flask or an insulated container. |
| Oiling out (formation of a liquid instead of crystals). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - The presence of significant impurities. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. - Consider using a lower-boiling point solvent. - If impurities are suspected, consider a pre-purification step like column chromatography. |
| Low recovery of pure product. | - Too much solvent was used, leading to product loss in the mother liquor. - Premature crystallization during hot filtration. - Incomplete collection of crystals during filtration. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration. - Cool the solution thoroughly in an ice bath before filtration to maximize crystal formation. - Wash the collected crystals with a minimal amount of cold solvent. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities. - Co-precipitation of impurities with the product. | - Perform a hot filtration step to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary for high purity. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the chosen solvent.
1. Solvent Selection:
-
Based on preliminary tests, select a suitable solvent or solvent system. Common choices for carbazole derivatives include ethanol, ethyl acetate, toluene, or glacial acetic acid.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and a boiling chip.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add the solvent dropwise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal or other solid impurities are present, perform a hot filtration.
-
Pre-heat a gravity filtration setup (funnel with fluted filter paper and receiving flask) by pouring hot solvent through it.
-
Quickly filter the hot solution containing the dissolved product.
5. Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
8. Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as TLC, HPLC, or NMR spectroscopy.
Data Presentation
Qualitative Solubility of Carbazole Derivatives in Common Solvents
| Solvent Class | Solvent | Solubility of Carbazole | Expected Solubility of this compound |
| Alcohols | Ethanol | Slightly Soluble | Likely soluble when hot, good for recrystallization. |
| Esters | Ethyl Acetate | Soluble | Likely soluble, potential recrystallization solvent. |
| Aromatic Hydrocarbons | Toluene | Soluble | Likely soluble, may require a co-solvent for recrystallization. |
| Halogenated Solvents | Dichloromethane | Soluble | Good solvent for dissolving, but may not be ideal for recrystallization due to high solubility. |
| Ketones | Acetone | Soluble | Good solvent for dissolving, but may not be ideal for recrystallization. |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | Very high solubility, generally not suitable for recrystallization. |
| Non-polar Solvents | Hexane | Insoluble | Can be used as an anti-solvent in a solvent system. |
| Acids | Glacial Acetic Acid | Soluble | Reported to be a good recrystallization solvent for a related derivative. |
Note: The solubility of this compound is expected to be similar to the parent carbazole, but the aldehyde group will increase its polarity. Experimental verification is crucial.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
stability and degradation of 9H-carbazole-1-carbaldehyde under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9H-carbazole-1-carbaldehyde, focusing on its stability and potential degradation under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound in acidic environments.
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in a reaction mixture containing acid. | The acidic conditions may be causing the degradation of this compound. The carbazole (B46965) nitrogen can be protonated, and the aldehyde group can undergo acid-catalyzed reactions. | 1. pH Control: Carefully control the pH of your reaction. Use a buffered system if possible. 2. Temperature Reduction: Lowering the reaction temperature can minimize degradation. 3. Reaction Time: Shorten the exposure time to acidic conditions. 4. Protecting Groups: Consider protecting the aldehyde or the carbazole nitrogen if the reaction chemistry allows. |
| Low yield in reactions where this compound is a starting material under acidic conditions. | Degradation of the starting material is a likely cause. Aromatic aldehydes can be susceptible to oxidation or other acid-catalyzed side reactions.[1][2] | 1. Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Alternative Catalysts: Explore the use of milder Lewis acids instead of strong Brønsted acids.[3] |
| Discoloration of the sample upon addition of acid. | This could indicate the formation of colored degradation products or the protonation of the carbazole ring system, which can alter its electronic properties. | 1. Spectroscopic Analysis: Use UV-Vis spectroscopy to monitor for changes in the absorption spectrum upon acidification. 2. TLC/LC-MS Analysis: Analyze the discolored solution by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any new species formed. |
| Inconsistent reaction outcomes. | Variability in the purity of the starting material or the exact acidic conditions can lead to inconsistent results. Water content can also play a role in acid-catalyzed reactions. | 1. Purity Check: Ensure the purity of your this compound using techniques like NMR or melting point determination. 2. Standardize Conditions: Precisely control the concentration of the acid, temperature, and reaction time. Use anhydrous solvents if water is suspected to interfere. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the carbazole moiety under acidic conditions?
A1: The carbazole ring system is generally considered to be relatively stable. However, under strongly acidic conditions, the nitrogen atom can be protonated. This can alter the electron density of the aromatic system and potentially influence its reactivity in subsequent reactions. The use of solid acid catalysts in the synthesis of carbazole derivatives suggests a degree of stability under certain acidic conditions.[4][5]
Q2: What are the expected degradation pathways for the aldehyde group in this compound under acidic conditions?
A2: Under acidic conditions, the aldehyde group is susceptible to several reactions:
-
Oxidation: Aromatic aldehydes can be oxidized to the corresponding carboxylic acid, especially in the presence of an oxidizing agent.[1]
-
Cannizzaro-type Reactions: While typically occurring under basic conditions, disproportionation reactions can sometimes be promoted by acid catalysts.
-
Polymerization/Condensation: Acid can catalyze the self-condensation of aldehydes to form polymeric or resinous materials.
Q3: How can I monitor the stability of this compound in my acidic reaction mixture?
A3: You can monitor the stability of your compound using chromatographic techniques. Periodically take aliquots from your reaction mixture and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A decrease in the spot/peak corresponding to your starting material and the appearance of new spots/peaks would indicate degradation.
Q4: Are there any known incompatible acidic reagents with this compound?
A4: While specific incompatibility data is limited, strong oxidizing acids (e.g., concentrated nitric acid, perchloric acid) should be used with caution as they are likely to oxidize the aldehyde group and potentially the carbazole ring.
Experimental Protocols
Protocol for a General Acid Stability Test
This protocol outlines a general method to assess the stability of this compound in a specific acidic solution.
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile, methanol).
-
Acidic Medium Preparation: Prepare the desired acidic solution (e.g., 0.1 M HCl in water/organic solvent mixture).
-
Incubation: Add a known volume of the stock solution to the acidic medium at a defined temperature (e.g., room temperature, 50 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quenching: Neutralize the acid in the aliquot by adding a suitable base (e.g., sodium bicarbonate solution) to stop further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound and identify any major degradation products.
-
Data Presentation: Plot the concentration of this compound as a function of time to determine the degradation rate.
Visualizations
Hypothetical Degradation Pathway
Caption: A diagram illustrating potential degradation pathways for this compound under acidic conditions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. studymind.co.uk [studymind.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for N-alkylation of Carbazole Aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of carbazole (B46965) aldehydes.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of carbazole aldehydes in a question-and-answer format.
1. Why is my N-alkylation reaction showing a low or no yield?
Several factors can contribute to a low yield. Consider the following troubleshooting steps:
-
Insufficiently Strong Base: The pKa of the carbazole N-H is in the mid-teens, requiring a sufficiently strong base for deprotonation.[1] If you are using a weak base like K₂CO₃ and observing poor conversion, consider switching to a stronger base such as KOH, NaOH, or sodium hydride (NaH).[2][3] For particularly challenging substrates, potassium tert-butoxide or sodium methoxide (B1231860) could be effective alternatives.[2]
-
Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and facilitating the reaction. Polar aprotic solvents like DMF and DMSO are commonly used and can be very effective.[2] However, in some cases, less polar solvents might be suitable. It is advisable to screen a range of solvents to find the optimal one for your specific substrate and base combination.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature, including refluxing, could significantly improve the yield. Microwave irradiation has also been shown to accelerate the reaction dramatically, often leading to high yields in shorter timeframes.[4][5]
-
Steric Hindrance: Bulky substituents on the carbazole ring or the alkylating agent can sterically hinder the reaction. In such cases, extending the reaction time may be necessary to achieve a satisfactory yield.
-
Presence of Water: Moisture can quench the base and hinder the reaction, especially when using highly reactive bases like NaH. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
2. How can I minimize the formation of O-alkylation or other side products?
The formation of side products is a common challenge. Here are some strategies to improve selectivity:
-
Choice of Base and Solvent: The combination of base and solvent can influence the selectivity of the reaction. Harder bases may favor N-alkylation. Experimenting with different base-solvent combinations is recommended to find the conditions that minimize side reactions for your specific substrate.
-
Use of Phase-Transfer Catalysis (PTC): Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) or 18-crown-6, can be particularly effective in promoting N-alkylation while minimizing side reactions.[1][2] PTC facilitates the transfer of the carbazole anion to the organic phase, where it can react with the alkylating agent.
-
Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by favoring the desired N-alkylation pathway over competing side reactions.
3. I am having difficulty purifying my N-alkylated carbazole aldehyde. What can I do?
Purification can be challenging due to the similar polarities of the starting material and the product, or the presence of byproducts.
-
Optimize Chromatography: If you are using column chromatography, experiment with different solvent systems (eluent) to achieve better separation. Sometimes a gradient elution can be more effective than an isocratic one.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Test different solvents or solvent mixtures to find the best conditions for crystallization.
-
Modified Work-up: Ensure the work-up procedure is appropriate. This includes proper pH adjustment during aqueous extraction to prevent product degradation and choosing the optimal solvent for extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of carbazole aldehydes?
The choice of base depends on the specific substrate and reaction conditions. For general purposes, potassium carbonate (K₂CO₃) is a good starting point, especially in polar aprotic solvents like DMF.[4] However, for less reactive alkylating agents or sterically hindered carbazoles, stronger bases like potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or sodium hydride (NaH) in an anhydrous solvent may be necessary to achieve good yields.[2][3]
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly used and generally give good results.[2] The choice of solvent can influence the reaction rate and yield, so it is advisable to perform small-scale screening experiments to identify the optimal solvent for your specific system. Always ensure the solvent is anhydrous, especially when using moisture-sensitive bases.[2]
Q3: Should I use a phase-transfer catalyst?
A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly beneficial, especially in two-phase systems (e.g., a solid base in an organic solvent).[1] PTC can significantly increase the reaction rate and yield by facilitating the interaction between the carbazole anion and the alkylating agent.[1]
Q4: Can I use microwave synthesis for the N-alkylation of carbazole aldehydes?
Yes, microwave-assisted synthesis is an excellent method for the N-alkylation of carbazoles and can be applied to carbazole aldehydes.[4] It often leads to significantly shorter reaction times and higher yields compared to conventional heating methods.[4][5] The conditions typically involve adsorbing the reactants onto a solid support like potassium carbonate and irradiating the mixture in a microwave oven.[4][5]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the carbazole aldehyde and the formation of the N-alkylated product.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Carbazole using Microwave Irradiation
| Alkylating Agent | Power (W) | Time (min) | Yield (%) |
| Benzyl (B1604629) chloride | 450 | 4 | 95 |
| 1-Bromobutane | 450 | 8 | 85 |
| 1-Bromopentane | 450 | 10 | 79 |
| 1-Chlorodecane | 450 | 10 | 82 |
| 1-Iodododecane | 450 | 5 | 82 |
Adapted from a study on the microwave-assisted N-alkylation of carbazole.[5] Conditions: Carbazole (5.0 mmol), alkyl halide (7.5 mmol), K₂CO₃ (20 mmol), TBAB (0.50 mmol).
Experimental Protocols
General Protocol for N-Alkylation of 9H-Carbazole-3-carbaldehyde
This is a general procedure that may require optimization for specific substrates and alkylating agents.
Materials:
-
9H-Carbazole-3-carbaldehyde
-
Alkyl halide (e.g., bromoethane, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, acetone)
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Phase-transfer catalyst (optional, e.g., TBAB)
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (or microwave reactor)
-
Condenser (if refluxing)
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column, etc.)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve 9H-carbazole-3-carbaldehyde (1 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Add the base (e.g., K₂CO₃, 2-3 equivalents). If using NaH, add it portion-wise carefully at 0 °C.
-
Catalyst Addition (Optional): If using a phase-transfer catalyst, add a catalytic amount (e.g., 0.1 equivalents of TBAB).
-
Alkylating Agent Addition: Add the alkylating agent (1.1-1.5 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) or in a microwave reactor. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (especially if NaH was used).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-alkylated carbazole aldehyde.
Visualizations
References
troubleshooting low solubility of 9H-carbazole-1-carbaldehyde in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 9H-carbazole-1-carbaldehyde in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, a derivative of 9H-carbazole, is expected to exhibit poor solubility in water due to its largely non-polar aromatic structure.[1] It is generally more soluble in organic solvents.[1] The solubility is influenced by the polarity of the solvent and the temperature, with solubility typically increasing at higher temperatures.[1]
Q2: In which types of organic solvents is this compound likely to be most soluble?
A2: Based on the behavior of the parent compound, 9H-carbazole, and related derivatives, this compound is expected to be most soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), as well as halogenated solvents like dichloromethane (B109758) and chloroform.[1][2] It should also show moderate to good solubility in aromatic hydrocarbons like toluene (B28343) and ethers like tetrahydrofuran (B95107) (THF).[1][2] Solubility in alcohols such as methanol (B129727) and ethanol (B145695) is likely to be lower but can be improved by heating.[1][2]
Q3: Why is my this compound not dissolving in the reaction solvent?
A3: Several factors could contribute to poor solubility:
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Solvent Choice: The selected solvent may not be optimal for dissolving this compound.
-
Temperature: The reaction may be running at a temperature too low to achieve sufficient solubility.
-
Purity of the Compound: Impurities in your this compound can affect its solubility characteristics.
-
Concentration: You may be attempting to use a concentration that exceeds the compound's solubility limit in that specific solvent at that temperature.
Troubleshooting Guide for Low Solubility
If you are encountering low solubility of this compound during your experiments, consider the following troubleshooting steps:
Problem: Compound precipitates out of solution during the reaction.
| Possible Cause | Suggested Solution |
| The reaction temperature has dropped, decreasing solubility. | Ensure consistent heating and monitoring of the reaction temperature. |
| A change in the solvent composition during the reaction (e.g., addition of a co-solvent in which the compound is less soluble). | If adding another reagent in a different solvent, add it slowly and observe for any precipitation. Consider using a co-solvent that is miscible and in which the carbazole (B46965) derivative is also soluble. |
| The product of the reaction is insoluble in the reaction medium. | If the product is precipitating, this may be beneficial for purification. If it interferes with the reaction, a different solvent system may be required. |
Problem: Difficulty in dissolving the starting material.
| Strategy | Detailed Steps |
| Optimize Solvent Selection | Refer to the solubility data table below for a suitable solvent. Consider using aprotic polar solvents like DMF or DMSO for maximum solubility. |
| Increase Temperature | Gently heat the solvent while stirring to aid dissolution. Always check the compound's stability at elevated temperatures. The solubility of carbazole compounds generally increases with rising temperature.[1] |
| Use a Co-solvent System | Introduce a small amount of a good solvent (e.g., DMF, DMSO, or THF) to your primary reaction solvent to increase the overall solvating power of the medium.[3] |
| Sonication | Use an ultrasonic bath to provide mechanical agitation and break down solute aggregates, which can enhance the rate of dissolution. |
| Particle Size Reduction | Grinding the this compound into a finer powder will increase the surface area, potentially leading to faster dissolution.[3][4][5] |
Quantitative Solubility Data
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Halogenated Solvents | Chloroform | ~ 28.1 |
| Dichloromethane | ~ 25.8 | |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Diethyl Ether | ~ 5.2 | |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Ketones | Acetone | ~ 10.5 |
| Methyl Ethyl Ketone | ~ 9.8 | |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Ethanol | ~ 2.1 |
| Isopropanol | ~ 1.8 | |
| Methanol | ~ 1.5 | |
| Non-polar Solvents | Hexane | < 0.1 |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a standard method for determining the solubility of this compound in a chosen solvent.[2]
-
Preparation of a Saturated Solution:
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Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected solvent. An excess is confirmed by the presence of undissolved solid.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for 24-48 hours to ensure the solution is saturated.
-
-
Sample Collection and Dilution:
-
After equilibration, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe filter to avoid collecting solid particles.
-
Transfer the aliquot to a volumetric flask and dilute with the same solvent.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve and determine the concentration of the diluted sample, from which the solubility can be calculated.[2]
-
Visualizations
Troubleshooting Workflow for Low Solubility
The following diagram illustrates a logical workflow for addressing low solubility issues with this compound.
Caption: A flowchart for systematically troubleshooting poor solubility.
Experimental Workflow for Solubility Determination
This diagram outlines the key steps in the experimental determination of solubility.
Caption: A step-by-step process for determining compound solubility.
References
Technical Support Center: Prevention of Aldehyde Group Oxidation in Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidation of the aldehyde group in carbazole (B46965) derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the aldehyde group on my carbazole derivative prone to oxidation?
A1: Aldehyde groups are inherently susceptible to oxidation to carboxylic acids.[1] The electron-rich nature of the carbazole ring system can also influence the reactivity of the aldehyde group.[2][3] Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and certain solvents or impurities can accelerate this process.[4][5]
Q2: How can I detect if my carbazole aldehyde has been oxidized?
A2: Several analytical techniques can be employed to detect the presence of the corresponding carboxylic acid impurity:
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Thin Layer Chromatography (TLC): The carboxylic acid will typically have a different Rf value than the aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the aldehyde proton signal (usually around 9-10 ppm) will decrease, and a broad carboxylic acid proton signal may appear. In ¹³C NMR, the aldehyde carbonyl carbon signal (around 190 ppm) will be replaced by a carboxylic acid carbonyl signal (around 170-180 ppm).
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Infrared (IR) Spectroscopy: The characteristic C-H stretch of the aldehyde (around 2700-2800 cm⁻¹) will disappear, and a broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will appear.
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High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): These techniques can separate the aldehyde from the carboxylic acid and confirm the mass of the oxidized product.[6][7]
Q3: What are the best practices for storing carbazole aldehyde derivatives to prevent oxidation?
A3: To minimize oxidation during storage, carbazole aldehydes should be kept in a cool, dry, and dark place.[8] It is highly recommended to store them under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[9] For long-term storage, refrigeration or freezing is advisable.[8]
Q4: What is a protecting group, and how can it prevent aldehyde oxidation?
A4: A protecting group is a chemical moiety that is reversibly attached to a functional group to mask its reactivity during a chemical transformation.[10] For aldehydes, converting them to a more stable functional group, such as an acetal (B89532), can prevent oxidation.[11] The protecting group can be removed later in the synthetic sequence to regenerate the aldehyde.[11]
Troubleshooting Guides
Issue 1: Oxidation of the Aldehyde Group During a Reaction
| Potential Cause | Suggested Solution |
| Reaction conditions are too harsh (e.g., strong oxidants present, high temperature). | Use milder reaction conditions. If the reaction involves an oxidation step elsewhere in the molecule, ensure the chosen oxidant is selective and will not affect the aldehyde. |
| Presence of atmospheric oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| The solvent is not anhydrous or contains peroxide impurities. | Use freshly distilled, anhydrous solvents. Test for and remove peroxides from solvents like THF or diethyl ether before use. |
| The aldehyde is inherently unstable to the reaction conditions. | Protect the aldehyde group as an acetal before carrying out the reaction. |
Issue 2: Oxidation of the Aldehyde Group During Work-up and Purification
| Potential Cause | Suggested Solution |
| Prolonged exposure to air during extraction and solvent removal. | Minimize the time the compound is exposed to air. Use a rotary evaporator with a nitrogen or argon bleed. |
| The purification method is too harsh (e.g., high temperatures during distillation). | Use purification methods that can be performed at room temperature, such as column chromatography or recrystallization. |
| Silica (B1680970) gel used in column chromatography is acidic and can catalyze oxidation. | Neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent) before use. |
| The compound is sensitive to light. | Protect the compound from light during all work-up and purification steps by wrapping glassware in aluminum foil. |
Experimental Protocols
Protocol 1: Protection of a Carbazole Aldehyde as a Cyclic Acetal
This protocol describes the general procedure for protecting an aldehyde group as a 1,3-dioxolane (B20135).
Materials:
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Carbazole aldehyde derivative
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Ethylene (B1197577) glycol (1.5 equivalents)
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p-Toluenesulfonic acid (p-TSA) (catalytic amount)
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Toluene (B28343) (anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve the carbazole aldehyde in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add ethylene glycol and a catalytic amount of p-TSA.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected carbazole derivative.
Protocol 2: Deprotection of a Cyclic Acetal
This protocol describes the general procedure for removing the 1,3-dioxolane protecting group.
Materials:
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Protected carbazole derivative
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Water
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve the protected carbazole derivative in a mixture of acetone and water.
-
Add a catalytic amount of p-TSA.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected carbazole aldehyde.
Data Presentation
Table 1: Comparison of Common Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Dimethyl acetal | Methanol, acid catalyst | Basic and nucleophilic reagents | Aqueous acid |
| 1,3-Dioxolane | Ethylene glycol, acid catalyst, Dean-Stark | Basic and nucleophilic reagents | Aqueous acid |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Acidic and basic conditions | Mercury(II) salts, oxidative conditions |
Visualizations
Caption: Workflow for preventing aldehyde oxidation during synthesis.
Caption: Troubleshooting logic for aldehyde oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. uprm.edu [uprm.edu]
- 5. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
- 9. 39027-95-7|9H-Carbazole-9-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. jocpr.com [jocpr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 9H-Carbazole-1-Carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges encountered during the scale-up synthesis of 9H-carbazole-1-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound, especially at a larger scale?
The primary challenge is achieving regioselectivity for the C-1 position. Standard electrophilic substitution reactions on the carbazole (B46965) ring, such as the Vilsmeier-Haack reaction, predominantly yield substitution at the electron-rich C-3 and C-6 positions. On a larger scale, controlling reaction temperature, managing the addition of reagents, and ensuring efficient mixing become critical to avoid side reactions and ensure consistent product quality.
Q2: Which synthetic routes are recommended for obtaining the C-1 isomer?
For selective synthesis of the 1-carbaldehyde, two main strategies are recommended over the standard Vilsmeier-Haack reaction:
-
Directed Ortho-Metalation (DoM): This method involves the use of a directing group on the nitrogen of the carbazole, followed by lithiation at the C-1 position and subsequent formylation. This approach offers high regioselectivity.
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Friedel-Crafts Acylation with Lewis Acids: Utilizing a strong Lewis acid like boron trichloride (B1173362) (BCl₃) can direct acylation to the C-1 position through the formation of a complex with the carbazole nitrogen.
Q3: What are the common byproducts in the synthesis of this compound?
Common byproducts include:
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Positional Isomers: 3-formylcarbazole and 3,6-diformylcarbazole are the most common isomers, particularly in non-regioselective formylation reactions.[1]
-
Unreacted Starting Material: Incomplete reactions can leave residual 9H-carbazole.
-
Over-acylated Products: In Friedel-Crafts reactions, di-acylated products can form if the reaction conditions are not carefully controlled.
-
Chlorinated Impurities: In Vilsmeier-Haack reactions, chlorination of the aromatic ring can occur as a side reaction.[2]
Q4: What are the key safety considerations when scaling up this synthesis?
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent from DMF and phosphorus oxychloride (POCl₃) is exothermic and should be performed with adequate cooling. POCl₃ is corrosive and reacts violently with water.
-
Friedel-Crafts Acylation: Lewis acids like AlCl₃ and BCl₃ are moisture-sensitive and can release corrosive HCl gas upon contact with water. The reaction can be highly exothermic, and careful temperature control is essential to prevent runaway reactions.
-
Directed Ortho-Metalation: This method often employs pyrophoric reagents like n-butyllithium, which require strict anhydrous and inert atmosphere conditions. Quenching of these reagents must be done carefully at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For Friedel-Crafts acylation, higher temperatures may be required, but this can also lead to side products. For DoM, maintain a low temperature (e.g., -78 °C) during lithiation. |
| Poor Quality of Reagents | Use freshly distilled or high-purity solvents and reagents. Ensure that Lewis acids and organolithium reagents have not degraded. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. |
| Inefficient Quenching | For DoM, ensure the electrophile (e.g., DMF) is added efficiently to the lithiated intermediate. For Friedel-Crafts, the hydrolysis of the intermediate complex must be complete. |
Issue 2: Poor Regioselectivity (Formation of 3- and 6- Isomers)
| Potential Cause | Troubleshooting Steps |
| Use of Non-Regioselective Method | Avoid direct Vilsmeier-Haack formylation if C-1 selectivity is desired. Opt for DoM or a modified Friedel-Crafts reaction. |
| Inadequate Complexation in Friedel-Crafts | Ensure the correct stoichiometry of the Lewis acid (e.g., BCl₃) to the carbazole substrate to facilitate the formation of the directing complex. |
| Incorrect Base in DoM | Use a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium (B1581126) in combination with a chelating agent like TMEDA to ensure efficient and selective deprotonation at the C-1 position. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution of Isomers | Optimize the solvent system for column chromatography. A gradient elution with a mixture of non-polar (e.g., hexane) and moderately polar (e.g., ethyl acetate) solvents is often effective. Preparative HPLC may be necessary for difficult separations. |
| "Oiling Out" During Recrystallization | Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Using a co-solvent system can sometimes prevent oiling out. |
| Presence of Tarry Byproducts | Consider a pre-purification step, such as passing the crude product through a short plug of silica (B1680970) gel to remove highly polar impurities before final purification by column chromatography or recrystallization. |
Data Presentation
Table 1: Comparison of Synthetic Methods for C-1 Functionalization of Carbazole
| Method | Reagents | Typical Yield | Regioselectivity | Key Scale-Up Challenges |
| Friedel-Crafts Acylation | 9H-Carbazole, Acyl Halide/Anhydride, BCl₃/AlCl₃ | 30-50% | Good for C-1 with BCl₃ | Exothermic reaction control, handling of corrosive and moisture-sensitive Lewis acids. |
| Directed Ortho-Metalation | N-protected Carbazole, n-BuLi/s-BuLi, DMF | 50-70% | Excellent for C-1 | Requires strict anhydrous/inert conditions, handling of pyrophoric reagents, low temperatures. |
| Vilsmeier-Haack Reaction | 9H-Carbazole, POCl₃, DMF | Variable (often low for C-1) | Poor, favors C-3 and C-6 | Exothermic reagent formation, formation of multiple isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation (Adapted from a similar procedure for 1-aroyl-9H-carbazole)
This protocol is adapted from the synthesis of 1-(4-fluorobenzoyl)-9H-carbazole and would require optimization for formylation.[3]
Materials:
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9H-Carbazole
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Dichloromethyl methyl ether (as a formyl cation equivalent) or another suitable formylating agent
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Boron trichloride (BCl₃) solution in a non-polar solvent (e.g., toluene)
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Anhydrous toluene (B28343)
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Hydrochloric acid (10% aqueous solution)
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Sodium hydroxide (B78521) (2.5% aqueous solution)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole in anhydrous toluene in a suitable reactor.
-
Cool the solution to 0 °C.
-
Slowly add the BCl₃ solution to the stirred carbazole solution, maintaining the temperature at 0 °C.
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After the addition is complete, add the formylating agent (e.g., dichloromethyl methyl ether) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of water, followed by 10% HCl.
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Heat the quenched mixture to reflux for 2 hours to ensure complete hydrolysis of the intermediate.
-
Cool the mixture to 0 °C and collect the resulting precipitate by filtration.
-
Wash the solid with cold water.
-
Suspend the crude product in a 2.5% NaOH solution and stir for 1 hour at room temperature to remove any acidic impurities.
-
Filter the solid, wash with water until the filtrate is neutral, and dry in a vacuum oven.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate (B1210297) gradient) or recrystallization.
Mandatory Visualization
References
Technical Support Center: Managing Regioselectivity in the Functionalization of Carbazole
Welcome to the technical support center for the regioselective functionalization of carbazole (B46965). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to functionalize my carbazole using a standard electrophilic aromatic substitution (e.g., nitration, halogenation) but I'm getting a mixture of isomers. Why is this happening and how can I control it?
A: This is a common issue. The carbazole nucleus has inherent electronic properties that favor electrophilic attack at the C3 and C6 positions due to higher electron density.[1][2][3] Traditional electrophilic substitution reactions often result in a mixture of 1-, 2-, and 3-substituted isomers, making purification difficult and lowering the yield of the desired product.[1][2]
Troubleshooting:
-
Lowering Reaction Temperature: In some cases, reducing the reaction temperature can enhance selectivity, although this may also decrease the overall reaction rate.
-
Choice of Reagent and Catalyst: The nature of the electrophile and the catalyst can influence the regiochemical outcome. Experimenting with different reagents (e.g., milder halogenating agents) may offer improved selectivity.
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Employing a Directing Group Strategy: For highly selective functionalization, especially at positions other than C3 and C6, a directing group-assisted C-H activation strategy is recommended. This approach offers precise control over the reaction site.[1][2][4]
Q2: How can I achieve selective functionalization at the C1 and C8 positions of carbazole?
A: The most reliable method for targeting the C1 and C8 positions is through directing group-assisted, transition metal-catalyzed C-H activation.[4][5]
Mechanism: A directing group (DG) is first installed on the carbazole nitrogen (N9 position). This group coordinates to a transition metal catalyst (commonly Palladium, Rhodium, or Ruthenium), bringing the metal center in close proximity to the C1 and C8 C-H bonds. This chelation assistance facilitates the selective cleavage of the C-H bond and subsequent functionalization.[5]
Commonly Used Directing Groups for C1/C8 Functionalization:
-
Pyridyl group[1]
-
Picolinamide
-
Pyrimidine (B1678525) group[5]
-
2-(Methylthio)aniline[6]
Many of these directing groups are designed to be removable after the desired functionalization has been achieved.[1][2]
Q3: Is it possible to functionalize the C2 or C4 positions of carbazole selectively?
A: Yes, selective functionalization at the C2 and C4 positions is achievable, although it often requires more specialized strategies compared to C1/C3 functionalization.
-
C2 Functionalization: Directing group-assisted C-H activation can also be employed for C2 functionalization. For instance, using 2-(methylthio)aniline (B147308) as a directing group on a carbazole-3-carboxamide substrate has been shown to direct arylation, alkylation, and methoxylation to the C2 position.[6][7]
-
C4 Functionalization: Remote C-H functionalization is a powerful technique for targeting the C4 position. A notable example involves using a pyrimidine directing group at the N9 position with a Ruthenium catalyst. This setup enables a σ-activation process that directs alkylation to the C4 position.
Q4: I want to avoid the installation and removal of a directing group. Are there any alternative methods for regioselective C-H functionalization?
A: Yes, transient directing group strategies have been developed to circumvent the need for covalent attachment and subsequent removal of a directing group. One such approach utilizes norbornene (NBE) as a transient mediator in palladium-catalyzed C-H alkylation and acylation of carbazoles.[8] This method has shown success in directing functionalization to the C1 position.[4][8]
Q5: My C-H activation reaction is giving low yields. What are some common factors to investigate?
A: Low yields in C-H activation reactions can stem from several factors:
-
Catalyst Activity: Ensure the catalyst is active and not degraded. Use fresh catalyst and handle air- and moisture-sensitive catalysts under an inert atmosphere.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and influencing its reactivity. The choice of ligand can significantly impact the reaction outcome.
-
Solvent and Base: The polarity of the solvent and the strength of the base can affect the reaction rate and catalyst stability. Screening different solvents and bases is often necessary for optimization.
-
Reaction Time and Temperature: C-H activation reactions can be sensitive to reaction time and temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product degradation at elevated temperatures.
-
Substrate Purity: Impurities in the starting material can poison the catalyst or lead to side reactions. Ensure your carbazole substrate is of high purity.
Data Presentation: Regioselective Functionalization of Carbazole
Table 1: Comparison of Regioselective Nitration Methods for Carbazole
| Method | Position | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Traditional Electrophilic Substitution | C1, C2, C3 | HNO₃/H₂SO₄ | - | Mixture | [1] |
| Directing Group-Assisted C-H Activation | C1 | AgNO₃ | Pd₂(dba)₃, 2-pyridyl DG | 85 | [1][2] |
Table 2: Regioselective C-H Alkylation of Carbazole
| Position | Directing Group | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| C1 | Pyrimidine | Diethyl diazomalonate | Rh₂(OAc)₄ | 95 | [5] |
| C4 | Pyrimidine | Adamantyl bromide | RuCl₃·xH₂O, AgSbF₆ | 78 |
Experimental Protocols
Protocol 1: Regioselective C1-Nitration of N-(pyridin-2-yl)-9H-carbazole [1][2]
This protocol describes the palladium-catalyzed, directing group-assisted C1-nitration of carbazole.
Materials:
-
N-(pyridin-2-yl)-9H-carbazole (1.0 equiv)
-
Pd₂(dba)₃ (0.04 equiv)
-
AgNO₃ (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a pressure tube, add N-(pyridin-2-yl)-9H-carbazole, Pd₂(dba)₃, and AgNO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCM via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the C1-nitrocarbazole derivative.
Protocol 2: Remote C4-Alkylation of N-(pyrimidin-2-yl)-9H-carbazole
This protocol details the ruthenium-catalyzed remote C4-alkylation of carbazole using a pyrimidine directing group.
Materials:
-
N-(pyrimidin-2-yl)-9H-carbazole (1.0 equiv)
-
Alkyl halide (e.g., 1-adamantyl bromide) (3.0 equiv)
-
RuCl₃·xH₂O (10 mol%)
-
AgSbF₆ (20 mol%)
-
Dichloromethane (DCM)
Procedure:
-
In a sealed tube, combine N-(pyrimidin-2-yl)-9H-carbazole, the alkyl halide, RuCl₃·xH₂O, and AgSbF₆.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous DCM.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C4-alkylated carbazole.
Visualizations
Caption: Strategies for controlling regioselectivity in carbazole functionalization.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative NMR Analysis of 9H-carbazole-1-carbaldehyde and Its Isomers
A comprehensive guide to the 1H and 13C NMR characterization of 9H-carbazole-1-carbaldehyde, offering a comparative analysis with its structural isomers and the parent carbazole (B46965) molecule. This guide provides detailed experimental protocols, tabulated spectral data, and a logical workflow for researchers, scientists, and professionals in drug development.
The structural elucidation of carbazole derivatives is crucial in the fields of medicinal chemistry and materials science, where these compounds have shown significant potential. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and characterization of these molecules. This guide focuses on the detailed 1H and 13C NMR spectral features of this compound and presents a comparative analysis with its isomers, 9H-carbazole-9-carbaldehyde, and the unsubstituted 9H-carbazole.
Comparative Analysis of 1H and 13C NMR Data
The position of the aldehyde group on the carbazole scaffold significantly influences the chemical shifts and coupling constants of the aromatic protons and carbons. A comparison of the NMR data for this compound with its isomers and the parent compound reveals these distinct differences.
Table 1: 1H NMR Spectral Data Comparison
| Compound | H-1 | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | NH | CHO |
| 9H-Carbazole | 7.3 ppm (d) | 7.4 ppm (t) | 7.1 ppm (t) | 8.0 ppm (d) | 8.0 ppm (d) | 7.1 ppm (t) | 7.4 ppm (t) | 7.3 ppm (d) | 8.0 ppm (s) | - |
| 9H-Carbazole-9-carbaldehyde [1][2] | 8.11 ppm (d, J=7.8 Hz) | 7.15 ppm (t, J=7.4 Hz) | 7.38 ppm (t, J=7.6 Hz) | 7.48 ppm (d, J=8.1 Hz) | 7.48 ppm (d, J=8.1 Hz) | 7.38 ppm (t, J=7.6 Hz) | 7.15 ppm (t, J=7.4 Hz) | 8.11 ppm (d, J=7.8 Hz) | - | 11.24 ppm (s) |
| 1-(4-Fluorobenzoyl)-9H-carbazole [3] | - | 8.14 ppm (d, J=7.8 Hz) | 7.26 ppm (t) | 8.34 ppm (d, J=7.6 Hz) | 7.78 ppm (d, J=7.7 Hz) | 7.32 ppm (t) | 7.51 ppm (t) | 7.58 ppm (d, J=8.1 Hz) | 10.47 ppm (br. s) | - |
Table 2: 13C NMR Spectral Data Comparison
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-4b | C-5 | C-6 | C-7 | C-8 | C-8a | C-9a | CHO |
| 9H-Carbazole | 110 ppm | 125 ppm | 120 ppm | 123 ppm | 139 ppm | 121 ppm | 121 ppm | 120 ppm | 125 ppm | 110 ppm | 123 ppm | 139 ppm | - |
| 1-(4-Fluorobenzoyl)-9H-carbazole [3] | 118.5 | 130.6 | 120.4 | 111.5 | 140.1 | 122.4 | 126.8 | 120.6 | 126.2 | 118.2 | 125.3 | 140.3 | 196.6 (C=O) |
Experimental Protocols
General Procedure for NMR Sample Preparation and Data Acquisition:
High-purity samples of the carbazole derivatives are essential for obtaining clean NMR spectra. The following is a generalized protocol for sample preparation and data acquisition.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the carbazole derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into the NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
1H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Approximately 12-15 ppm.
-
-
13C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as the 13C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
Logical Workflow for NMR Characterization
The process of characterizing and comparing carbazole aldehydes using NMR spectroscopy follows a systematic workflow. This involves initial sample preparation, acquisition of 1D and potentially 2D NMR spectra, data processing, and detailed analysis including comparison with related structures.
Caption: Workflow for NMR characterization of this compound.
References
Navigating Molecular Weight Confirmation: A Comparative Guide to Mass Spectrometry Analysis of 9H-Carbazole-1-Carbaldehyde
For researchers, scientists, and drug development professionals, accurate molecular weight confirmation is a critical step in the characterization of novel compounds. This guide provides a comparative analysis of mass spectrometry techniques for the molecular weight confirmation of 9H-carbazole-1-carbaldehyde, a key building block in medicinal chemistry. We present supporting data from closely related carbazole (B46965) derivatives to illustrate the performance of various analytical approaches.
The theoretical molecular weight of this compound (C₁₃H₉NO) is 195.22 g/mol . Mass spectrometry serves as a primary tool for confirming this molecular weight and providing structural insights through fragmentation analysis. The choice of mass spectrometry technique can significantly impact the quality and interpretation of the resulting data. This guide explores Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Resolution Mass Spectrometry (HRMS) for this purpose.
Performance Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry method is contingent on the physicochemical properties of the analyte and the specific analytical requirements, such as sensitivity and the need for structural elucidation. Below is a comparative summary of common techniques for the analysis of carbazole derivatives.
| Technique | Ionization Method | Mass Analyzer | Key Advantages | Typical Observations for Carbazole Derivatives |
| GC-MS | Electron Ionization (EI) | Quadrupole, Ion Trap | High reproducibility of fragmentation patterns, extensive spectral libraries available.[1] | Provides a distinct molecular ion peak (M⁺) and characteristic fragmentation useful for structural confirmation. Ideal for volatile and thermally stable carbazoles.[2][3] |
| LC-MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Quadrupole, Ion Trap, Time-of-Flight (TOF) | Suitable for a wider range of compounds, including less volatile and thermally labile molecules.[4] Soft ionization preserves the molecular ion. | Primarily observes the protonated molecule ([M+H]⁺).[5] ESI is effective for polar carbazole derivatives, while APCI is better for less polar ones.[1] |
| HRMS | ESI, MALDI | Orbitrap, TOF | High mass accuracy allows for the determination of elemental composition.[6] | Provides an exact mass measurement, enabling unambiguous confirmation of the molecular formula (e.g., C₁₃H₉NO).[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the mass spectrometry analysis of carbazole derivatives, adaptable for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the carbazole derivative in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS) is used.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-400.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the carbazole derivative in a suitable solvent like methanol (B129727) or acetonitrile. Further dilute to a working concentration of 10 µg/mL with the initial mobile phase.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI or APCI source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.
-
Scan Range: m/z 100-500.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Similar to LC-MS, prepare a dilute solution (e.g., 1 µg/mL) in an appropriate solvent. Direct infusion or LC-coupling can be used.
-
Instrumentation: An LC system coupled to a high-resolution mass spectrometer such as an Orbitrap or TOF.
-
Data Acquisition:
-
Acquire data in full scan mode with a resolving power of at least 60,000.
-
Use an internal or external calibrant to ensure high mass accuracy.
-
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the elemental composition.
Experimental Workflow and Data Visualization
The logical flow of a typical mass spectrometry experiment for molecular weight confirmation is depicted below.
Caption: Workflow for Molecular Weight Confirmation by Mass Spectrometry.
The choice of ionization technique is a critical parameter that influences the observed mass spectrum. The following diagram illustrates the different outcomes of "hard" versus "soft" ionization methods.
Caption: Comparison of Hard and Soft Ionization Techniques.
References
- 1. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 2. 9H-Carbazole, 9-ethyl- [webbook.nist.gov]
- 3. Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11887B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Purity Analysis of 9H-carbazole-1-carbaldehyde by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of a primary High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9H-carbazole-1-carbaldehyde against an alternative derivatization-based HPLC approach. The methodologies, supported by experimental data, are detailed to assist in selecting the most suitable analytical strategy.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a robust and widely adopted technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound.[1] Its high resolution and sensitivity enable the separation of the main compound from closely related impurities. A C18 column is commonly employed for the analysis of carbazole (B46965) derivatives.[1][2]
Experimental Protocol: RP-HPLC
A validated RP-HPLC method is essential for reliable and accurate purity determination. The following protocol is based on established methods for similar carbazole and aldehyde compounds.[3][4][5]
Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 10 mg of the compound in 10 mL of a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water. This stock solution is then further diluted to a working concentration of about 0.1 mg/mL for analysis.
Chromatographic Conditions: The analysis is performed on an HPLC system equipped with a UV-Vis detector. The separation is achieved on a C18 reversed-phase column under isocratic or gradient elution.
Alternative Method: HPLC with Pre-column Derivatization
For certain aldehydes, particularly at low concentrations or in complex matrices, pre-column derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can enhance detection and separation.[6][7] This method converts the aldehyde to a more stable and highly UV-absorbent hydrazone derivative.[6][7]
Experimental Protocol: HPLC with DNPH Derivatization
Derivatization Step: An aliquot of the sample solution is reacted with an acidic solution of DNPH. The reaction mixture is typically heated to ensure complete derivatization.[7] The resulting DNPH-hydrazone derivative is then extracted and dissolved in the mobile phase for HPLC analysis.
Chromatographic Conditions: The separation of the derivatized analyte is carried out on a C18 column, with detection at a wavelength where the DNPH derivative exhibits maximum absorbance, typically around 360 nm.[5][7]
Data Presentation: Comparison of HPLC Methods
The performance of the two HPLC methods can be compared based on several key analytical parameters.
| Parameter | Primary RP-HPLC Method | Alternative Derivatization HPLC Method |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[1][5] | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (e.g., 65:35 v/v)[5] |
| Flow Rate | 1.0 mL/min[1][5] | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm or 280 nm | 360 nm[5][7] |
| Injection Volume | 10 µL[1] | 20 µL[5] |
| Column Temperature | 30°C[5] | 30°C[5] |
| Run Time | ~15 minutes | ~20 minutes |
| Performance Metric | Primary RP-HPLC Method | Alternative Derivatization HPLC Method |
| Specificity | High, resolves closely related impurities. | Very high, specific for carbonyl compounds. |
| Sensitivity (LOD) | ~0.1 µg/mL | ~1 ng/mL (as DNPH derivative)[7] |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Sample Preparation | Simple dissolution and dilution. | More complex, requires a chemical reaction step. |
| Applicability | Purity of bulk drug substance and intermediates. | Trace analysis of aldehydes in various matrices. |
Method Selection and Complementary Techniques
The choice between the primary RP-HPLC method and the derivatization method depends on the analytical objective. For routine purity assessment of bulk this compound, the direct RP-HPLC method is generally preferred due to its simplicity and speed. The derivatization method is more suitable for trace-level quantification or when enhanced selectivity is required.
For comprehensive characterization and purity confirmation, other analytical techniques can be employed in conjunction with HPLC:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[8]
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information of the main component and any impurities, aiding in their identification.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of functional groups in the molecule.[9]
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the purity analysis of this compound using the primary RP-HPLC method.
Caption: Workflow for the purity determination of this compound by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 3. Separation of 9H-Carbazole, 9-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. auroraprosci.com [auroraprosci.com]
- 6. waters.com [waters.com]
- 7. lawdata.com.tw [lawdata.com.tw]
- 8. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
A Comparative Study of 9H-Carbazole-1-carbaldehyde and 9H-Carbazole-3-carbaldehyde for Researchers
This guide provides a detailed comparison of the isomeric compounds 9H-carbazole-1-carbaldehyde and 9H-carbazole-3-carbaldehyde, focusing on their physicochemical properties, synthesis, and reactivity. This information is intended for researchers, scientists, and professionals in drug development who utilize carbazole (B46965) derivatives in their work.
Physicochemical and Spectroscopic Properties
A direct comparative summary of the known properties of this compound and 9H-carbazole-3-carbaldehyde is presented below. It is important to note that experimental data for the 1-carbaldehyde isomer is significantly less available in the literature compared to the 3-carbaldehyde isomer.
| Property | This compound | 9H-Carbazole-3-carbaldehyde |
| General Properties | ||
| Molecular Formula | C₁₃H₉NO | C₁₃H₉NO |
| Molecular Weight | 195.22 g/mol | 195.22 g/mol |
| Melting Point | No experimental data available | 158-159 °C[1] |
| Appearance | No experimental data available | Solid[1] |
| Spectroscopic Data | ||
| ¹H NMR | No experimental data available | No experimental data available for the parent compound. |
| ¹³C NMR | No experimental data available | No experimental data available for the parent compound. |
| Synthesis | ||
| Primary Method | Challenging due to lower reactivity at C-1. May require directing groups or specific catalysts. | Vilsmeier-Haack reaction of 9H-carbazole.[2] |
| Reactivity and Applications | ||
| General Reactivity | The aldehyde group can undergo typical reactions (e.g., oxidation, reduction, condensation). The carbazole nucleus is electron-rich. | The aldehyde group undergoes typical reactions. It is used as a building block in the synthesis of various derivatives. |
| Applications | Potential applications in materials science and as a synthetic intermediate, but less explored than the 3-isomer. | Used in the synthesis of dyes, pharmaceuticals, and organic electronic materials. |
Experimental Protocols
Synthesis of 9H-Carbazole-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic compounds such as carbazole. This reaction predominantly yields the C-3 formylated product due to the electronic and steric characteristics of the carbazole ring system.
Materials:
-
9H-Carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 9H-carbazole substrate in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled solution while maintaining vigorous stirring. This in situ generates the Vilsmeier reagent, a chloroiminium ion.
-
After the complete addition of POCl₃, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by pouring the mixture into a beaker containing a cold aqueous solution of sodium acetate.
-
The mixture is stirred for a period to ensure the hydrolysis of the intermediate iminium salt to the corresponding aldehyde.
-
The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude 9H-carbazole-3-carbaldehyde can be further purified by recrystallization or column chromatography to obtain the final product.
Proposed Synthetic Approach for this compound
The direct synthesis of this compound is a more challenging endeavor due to the inherent regioselectivity of electrophilic aromatic substitution on the carbazole nucleus, which favors the 3 and 6 positions. Achieving formylation at the C-1 position typically necessitates more specialized synthetic strategies.
One potential route involves the use of a directing group attached to the carbazole nitrogen. This directing group can sterically block the more reactive C-3 and C-6 positions, thereby guiding the electrophilic formylating agent to the C-1 position. Subsequent removal of the directing group would then yield the desired this compound.
Alternatively, ortho-lithiation strategies could be employed. By treating an N-protected carbazole with a strong organolithium base, it may be possible to achieve regioselective deprotonation at the C-1 position. Quenching the resulting organolithium intermediate with a suitable formylating agent, such as DMF, would introduce the aldehyde group at the desired position. However, developing a high-yielding and reliable protocol for the synthesis of the parent this compound remains an area of active research.
Visualizations
Caption: Chemical structures of this compound and 9H-carbazole-3-carbaldehyde.
Caption: Simplified workflow of the Vilsmeier-Haack formylation of 9H-carbazole.
References
A Comparative Performance Analysis of 9H-carbazole-1-carbaldehyde Based Materials in Organic Light-Emitting Diodes
An Objective Guide for Researchers and Materials Scientists
The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) is a driving force in the advancement of display and lighting technologies. Carbazole (B46965) derivatives have emerged as a prominent class of materials, valued for their excellent hole-transporting properties, high thermal stability, and wide energy gap. This guide provides a comparative performance analysis of OLEDs based on carbazole-aldehyde derivatives, with a focus on providing a benchmark for materials derived from 9H-carbazole-1-carbaldehyde.
While direct performance data for OLEDs incorporating this compound is limited in publicly available literature, this guide draws comparisons from its isomers, 9H-carbazole-2-carbaldehyde and 9H-carbazole-3-carbaldehyde, and the broader family of carbazole-based materials. The data herein is compiled from recent studies to offer a clear and objective overview for researchers, scientists, and professionals in drug development and materials science.
Performance Comparison of Carbazole-Based Materials in OLEDs
The following table summarizes the key performance metrics of OLEDs employing various carbazole derivatives. For a clear benchmark, the performance is compared against a device using the well-established hole-transporting material N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB). It is important to note that device architecture and experimental conditions can vary between studies, influencing the reported values.
| Device/Material | Role | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| Carbazole-Imidazole Derivative (from 9-ethyl-9H-carbazole-3-carbaldehyde)[1] | Fluorescent Emitter | 4.0 - 4.8 | 1,430 | ~0.8 | ~0.42 | 1.1 |
| Non-doped Cz-SBDPI (Carbazole Derivative)[2] | Emitter | - | 12,984 | 5.9 | 5.7 | 6.2 |
| Pyridinyl-Carbazole Host (H2) with FIrpic Dopant[3] | Host for Blue PhOLED | 2.6 - 3.3 | >9,170 | 23.9 | 24.9 | 10.3 |
| Pyridinyl-Carbazole Host (H2) with Ir(ppy)₃ Dopant[3] | Host for Green PhOLED | 3.0 | 28,390 | 49.8 | 33.2 | - |
| Standard Device with NPB[1] | Hole Transport Layer | ~3.6 | ~10,000 | 3.27 | - | - |
Note: Dashes (-) indicate that the data was not specified in the cited source.
Experimental Protocols
A detailed understanding of the synthesis and fabrication processes is crucial for reproducing and building upon these findings. Below are generalized methodologies for the key processes involved in creating carbazole-based OLEDs.
Synthesis of Carbazole-Aldehyde Derivatives:
Derivatives of 9H-carbazole-carbaldehyde can be synthesized through various organic reactions. For instance, the formylation of the carbazole core can be achieved via the Vilsmeier-Haack reaction, which is a common method for formylating electron-rich aromatic compounds. Subsequent modifications can be made to the aldehyde group to extend the conjugation and introduce different electronic functionalities, often through Suzuki coupling, Wittig, or Knoevenagel condensation reactions.
OLED Device Fabrication:
The fabrication of OLEDs is typically conducted in a high-vacuum environment using thermal evaporation or via solution-processing techniques like spin-coating. A standard multilayer device architecture is outlined below.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Organic Layer Deposition (Thermal Evaporation):
-
Hole Injection Layer (HIL): A material such as di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited at a rate of approximately 0.1 nm/s.
-
Hole Transport Layer (HTL): A material like NPB is deposited at a similar rate.
-
Emissive Layer (EML): The carbazole-based host material is co-evaporated with a phosphorescent dopant (e.g., FIrpic for blue or Ir(ppy)₃ for green emission). The doping concentration is typically controlled between 5% and 15%.
-
Electron Transport Layer (ETL): A material such as 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) is deposited.
-
Electron Injection Layer (EIL): A thin layer of lithium fluoride (B91410) (LiF) is deposited at a slow rate (~0.02 nm/s).
-
-
Cathode Deposition: A layer of aluminum (Al) is deposited to serve as the cathode.
-
Encapsulation: To prevent degradation from moisture and oxygen, the devices are encapsulated in an inert atmosphere using a UV-curable epoxy and a glass lid.
Device Characterization:
The performance of the fabricated OLEDs is evaluated using a series of electrical and optical measurements.
-
Current-Voltage-Luminance (I-V-L) Characteristics: Measured using a source meter and a calibrated photodiode. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra and CIE Coordinates: The EL spectra and Commission Internationale de l'Éclairage (CIE) coordinates are measured using a spectroradiometer.
-
Efficiency Calculations: The external quantum efficiency (EQE), current efficiency, and power efficiency are calculated from the J-V-L data and the EL spectra.
Workflow and Device Architecture
The following diagrams illustrate the general workflow for the synthesis of a carbazole-based OLED material and the typical architecture of a multilayer OLED device.
References
- 1. benchchem.com [benchchem.com]
- 2. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 9H-Carbazole-1-Carbaldehyde and Other Carbazole Alkaloids
An Objective Guide for Researchers and Drug Development Professionals
Carbazole (B46965) alkaloids, a diverse class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. This guide provides a comparative evaluation of the biological properties of 9H-carbazole-1-carbaldehyde against other prominent carbazole alkaloids, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. While direct experimental data for this compound is limited in publicly available literature, this comparison leverages data from closely related derivatives and well-studied carbazole alkaloids to provide a valuable reference for researchers.
Comparative Analysis of Biological Activity
To facilitate a clear comparison, the following tables summarize the quantitative data (IC50 and MIC values) for various carbazole alkaloids across different biological assays. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Anticancer Activity
The anticancer potential of carbazole alkaloids is one of the most extensively studied areas. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The p53 signaling pathway is a common target implicated in the anticancer mechanism of some carbazole derivatives.
Table 1: Anticancer Activity (IC50 values in µM) of Selected Carbazole Alkaloids
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | UACC62 | Melanoma | ~1.0 - 5.0 | [1] |
| A375 | Melanoma | Not specified | [1] | |
| Mahanine | A549 | Lung Cancer | 12.5 | [1] |
| H1299 | Lung Cancer | 10.0 | [1] | |
| Capan-2 | Pancreatic Cancer | 3.5 | [1] | |
| SW1990 | Pancreatic Cancer | 3.5 | [1] | |
| Girinimbine | HT-29 | Colon Cancer | 4.79 µg/mL (~17.2 µM) | [1] |
| HepG2 | Liver Cancer | 40 - 61 | [1] | |
| Murrayanine Derivative (Piperazine Chalcone) | MCF7 | Breast Cancer | Not specified (Anticancer activity reported) | [1] |
Antimicrobial Activity
Carbazole alkaloids have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or inhibition of essential enzymes.
Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Carbazole Alkaloids
| Compound/Derivative | Microorganism | Type | MIC (µg/mL) | Reference |
| 9H-carbazole Derivatives | Staphylococcus aureus | Gram-positive Bacteria | 1.1 - 6.4 | [1] |
| Escherichia coli | Gram-negative Bacteria | 6.4 | [1] | |
| Candida albicans | Fungus | 9.6 | [1] | |
| Murrayanine Derivative (Piperazine Chalcone) | Escherichia coli | Gram-negative Bacteria | Not specified (Zone of inhibition: 24.39 mm) | [1] |
| Staphylococcus aureus | Gram-positive Bacteria | Not specified (Zone of inhibition: 21.99 mm) | [1] | |
| Candida albicans | Fungus | Not specified (Zone of inhibition: 22.93 mm) | [1] | |
| Carbazole Alkaloids from Murraya koenigii | Staphylococcus aureus | Gram-positive Bacteria | 25.0 | [1] |
| Streptococcus pyogenes | Gram-positive Bacteria | 25.0 | [1] |
Note: Specific MIC values for this compound were not found in the reviewed literature. The data presented is for various synthetic 9H-carbazole derivatives.
Anti-inflammatory Activity
Several carbazole alkaloids exhibit potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The inhibition of signaling pathways like p38 MAPK is a key mechanism.
Table 3: Anti-inflammatory Activity (IC50 values) of Selected Carbazole Alkaloids
| Compound/Derivative | Assay | Cell Line | IC50 | Reference |
| 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO) | NO Production Inhibition | RAW264.7 Macrophages | 2.3 µM | [2] |
| PGE2 Formation Inhibition | RAW264.7 Macrophages | 1.0 µM | [2] | |
| TNF-α Formation Inhibition | RAW264.7 Macrophages | 0.8 µM | [2] | |
| Girinimbine | NO Production Inhibition | RAW264.7 Macrophages | 51 µg/mL (~184 µM) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the carbazole alkaloids and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the carbazole alkaloids in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Griess Assay for Nitric Oxide (NO) Inhibition
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite (B80452).
Protocol:
-
Cell Culture and Stimulation: Plate cells (e.g., RAW264.7 macrophages) in a 96-well plate and treat with the carbazole alkaloids for a pre-incubation period. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of NO inhibition compared to the stimulated control.
Visualizing Mechanisms and Workflows
To further aid in the understanding of the experimental processes and biological pathways involved, the following diagrams are provided.
Caption: A generalized workflow for in vitro biological activity assays.
Caption: Simplified p53 signaling pathway in response to cellular stress induced by carbazole alkaloids.
Conclusion
Carbazole alkaloids represent a promising class of compounds with diverse and potent biological activities. While this guide highlights the significant anticancer, antimicrobial, and anti-inflammatory properties of several well-known carbazole alkaloids, it also underscores the need for further investigation into the specific biological profile of this compound. The provided data and experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating a more objective and comparative evaluation of this important class of natural products. Future studies focusing on a systematic comparison of a wider range of carbazole isomers and derivatives under standardized assay conditions are warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Carbazole Aldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) aldehydes are important building blocks in the synthesis of various functional materials and pharmaceutical compounds. Their photostability is a critical parameter, as degradation upon exposure to light can impact the efficacy, safety, and shelf-life of the final products. The position of the aldehyde group on the carbazole scaffold is expected to significantly influence the molecule's electronic properties and, consequently, its susceptibility to photodegradation. This guide provides the necessary tools for researchers to conduct their own comparative photostability studies.
Theoretical Considerations
The photostability of an organic molecule is influenced by its ability to absorb light and the efficiency of the subsequent photochemical reactions that lead to its degradation. For carbazole aldehyde isomers, the position of the formyl group (-CHO) affects the electron density distribution within the aromatic system.
-
Positions 3 and 6: The aldehyde group at these positions is in conjugation with the nitrogen atom of the carbazole ring, which can lead to the formation of charge-transfer excited states upon photoexcitation. This extended conjugation might increase the absorption of longer wavelength UV light and potentially influence the degradation pathways.
-
Positions 2, 4, 5, and 7: The aldehyde group at these positions has a different electronic relationship with the nitrogen atom, which may result in different absorption characteristics and photochemical reactivity.
-
Position 9 (N-formyl): In 9-formylcarbazole, the aldehyde group is directly attached to the nitrogen atom. This significantly alters the electronic structure of the carbazole ring system compared to the C-substituted isomers, likely impacting its photostability.
It is hypothesized that isomers with a higher degree of conjugation and lower excited state energies may be more prone to photodegradation. However, experimental validation is crucial.
Data Presentation
To facilitate a clear comparison of the photostability of different carbazole aldehyde isomers, all quantitative data should be summarized in a structured table. Below is a template for presenting hypothetical or experimentally determined data.
| Isomer | λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) | Photodegradation Quantum Yield (Φ) | Half-life (t½) under specified irradiation (min) | Major Photodegradation Products |
| 1-Formylcarbazole | |||||
| 2-Formylcarbazole | |||||
| 3-Formylcarbazole | |||||
| 9-Formylcarbazole |
Note: The above table is a template. The actual values need to be determined experimentally.
Experimental Protocols
A standardized protocol is essential for obtaining comparable and reliable photostability data. The following methodology is based on established principles of photostability testing.[1][2]
Materials and Equipment
-
Carbazole aldehyde isomers (1-, 2-, 3-, and 9-formylcarbazole) of high purity
-
Spectroscopic grade solvents (e.g., acetonitrile, methanol, or a buffer solution relevant to the intended application)
-
Quartz cuvettes or other UV-transparent vessels
-
A calibrated light source with a controlled spectral output (e.g., a xenon lamp with appropriate filters to simulate solar radiation, or a specific wavelength UV lamp)
-
A radiometer or lux meter to measure the light intensity
-
UV-Vis spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass spectrometer (MS) for product identification
-
Dark control samples wrapped in aluminum foil
Sample Preparation
-
Prepare stock solutions of each carbazole aldehyde isomer in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, prepare working solutions of a suitable concentration for UV-Vis and HPLC analysis (e.g., 10 µg/mL). The concentration should be such that the initial absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer (typically between 0.2 and 1.0).
Irradiation Procedure
-
Transfer a known volume of the working solution of each isomer into separate quartz cuvettes.
-
Prepare corresponding dark control samples by wrapping identical cuvettes containing the same solutions in aluminum foil.
-
Place the sample and dark control cuvettes in a photostability chamber at a controlled temperature.
-
Irradiate the samples with the chosen light source for a defined period. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter, as recommended by ICH guidelines for confirmatory studies.[2]
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots from each sample and dark control for analysis.
Analytical Methods
-
UV-Vis Spectroscopy:
-
Record the UV-Vis absorption spectrum of each aliquot.
-
Monitor the decrease in absorbance at the λmax of the parent compound over time.
-
The rate of photodegradation can be determined by plotting the natural logarithm of the absorbance (or concentration) versus time.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water gradient) to separate the parent compound from its photodegradation products.
-
Quantify the decrease in the peak area of the parent compound over time to determine the degradation kinetics.
-
The appearance of new peaks will indicate the formation of photoproducts.
-
Data Analysis
-
Photodegradation Kinetics: Determine the order of the degradation reaction and the rate constant (k) from the plot of concentration versus time. For a first-order reaction, the half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
-
Quantum Yield of Photodegradation (Φ): The quantum yield, which represents the efficiency of a photochemical process, can be determined using a chemical actinometer or by measuring the photon flux of the light source. It is calculated as the number of molecules degraded per photon absorbed.
-
Identification of Photoproducts: The major photodegradation products can be identified by collecting the corresponding fractions from the HPLC and analyzing them by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the comparative photostability assessment of carbazole aldehyde isomers.
Conclusion
This guide provides a robust framework for researchers to systematically evaluate and compare the photostability of different carbazole aldehyde isomers. By following the detailed experimental protocols and data presentation guidelines, it is possible to generate high-quality, comparable data that will be invaluable for the development of stable and reliable carbazole-based materials and pharmaceuticals. The provided workflow and theoretical considerations will aid in the design of experiments and the interpretation of results, ultimately contributing to a better understanding of the structure-photostability relationships in this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 9H-carbazole-1-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 9H-carbazole-1-carbaldehyde is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly, in accordance with general safety protocols for carbazole (B46965) derivatives.
Immediate Safety and Hazard Information
This compound and related carbazole compounds present several health and environmental hazards.[1][2] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][3]
| Hazard Statement | Classification |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |
| Carcinogenicity | Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Long-term | Very toxic to aquatic life with long lasting effects.[1][2] |
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill (Solid)
-
Evacuate and Ventilate: Immediately alert personnel in the area and ensure the space is well-ventilated.[1]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).[1][3]
-
Contain the Spill: Prevent the spread of the solid material.
-
Clean-up:
-
Decontaminate: Wash the spill area thoroughly with soap and water.[1]
-
Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed, labeled container for disposal as hazardous waste.
Major Spill
In the case of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan: Step-by-Step Guide
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.[3][5] Do not discharge to sewer systems or waterways. [3][5]
-
Waste Collection:
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard").
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the safety data sheet (SDS) for the compound to the disposal company.
-
-
Packaging for Transport:
-
Follow all institutional and regulatory guidelines for packaging hazardous waste for transport.
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or offered for recycling or reconditioning if permissible by local regulations.[3]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
